Amidosulfuron-d6
Description
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Properties
Molecular Formula |
C9H15N5O7S2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]-3-[methyl(methylsulfonyl)sulfamoyl]urea |
InChI |
InChI=1S/C9H15N5O7S2/c1-14(22(4,16)17)23(18,19)13-9(15)12-8-10-6(20-2)5-7(11-8)21-3/h5H,1-4H3,(H2,10,11,12,13,15)/i2D3,3D3 |
InChI Key |
CTTHWASMBLQOFR-XERRXZQWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Amidosulfuron-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Amidosulfuron-d6, a deuterated isotopologue of the herbicide Amidosulfuron. This document details its chemical structure, physicochemical properties, and its critical application as an internal standard in analytical methodologies. Detailed experimental protocols for its synthesis and use in quantitative analysis are also provided.
Core Concepts: Introduction to this compound
Amidosulfuron is a post-emergence herbicide belonging to the sulfonylurea class, effective against a broad spectrum of broad-leaved weeds, primarily in cereal crops. Its deuterated counterpart, this compound, is a stable isotope-labeled version of the parent compound. The key distinction lies in the replacement of six hydrogen atoms with deuterium (B1214612) atoms on the two methoxy (B1213986) groups of the pyrimidine (B1678525) ring. This isotopic labeling renders this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods, where it serves as an ideal internal standard.
The primary utility of this compound stems from its chemical and physical properties being nearly identical to those of Amidosulfuron, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation from the unlabeled analyte in a mass spectrometer, enabling accurate and precise quantification by correcting for matrix effects and variations in instrument response.
Chemical Structure
The chemical structure of this compound is illustrated below:
Image Caption: The chemical structure of this compound, indicating the positions of the six deuterium atoms on the methoxy groups.
Quantitative Data
The physicochemical properties of Amidosulfuron are summarized in the table below. The properties of this compound are expected to be very similar, with the notable exception of the molecular weight.
| Property | Value |
| Chemical Formula | C₉H₉D₆N₅O₇S₂ |
| Molecular Weight | 375.41 g/mol |
| Unlabeled CAS Number | 120923-37-7 |
| Appearance | White to Off-White Solid |
| Melting Point | 160-163 °C (for Amidosulfuron)[1][2][3] |
| Solubility (in water) | 9 mg/L (for Amidosulfuron)[4] |
| pKa | 0.12 ± 0.40 (Predicted)[1] |
| LogP | 1.630[1] |
Experimental Protocols
Synthesis of this compound (Conceptual Protocol)
The synthesis of this compound can be adapted from the established synthesis of Amidosulfuron, utilizing deuterated starting materials. A plausible synthetic route is outlined below.
Objective: To synthesize this compound by reacting a deuterated pyrimidine derivative with a sulfonyl isocyanate precursor.
Materials:
-
2-Amino-4,6-di(methoxy-d3)pyrimidine
-
N-(chlorosulfonyl)-N-methylmethanesulfonamide
-
Anhydrous acetonitrile (B52724)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Preparation of the reaction mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Amino-4,6-di(methoxy-d3)pyrimidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile.
-
Addition of the sulfonylating agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N-(chlorosulfonyl)-N-methylmethanesulfonamide (1.1 eq) in anhydrous acetonitrile via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the mixture to pH 2-3 with 1M HCl.
-
Isolation and Purification: The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound. The ¹H NMR spectrum is expected to be similar to that of Amidosulfuron, but with the absence of signals corresponding to the methoxy protons.
Quantitative Analysis of Amidosulfuron in Environmental Samples using this compound as an Internal Standard
This protocol describes a general procedure for the quantification of Amidosulfuron in a sample matrix (e.g., water, soil extract) using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and this compound as an internal standard.
Objective: To accurately quantify the concentration of Amidosulfuron in a sample by correcting for matrix effects and instrumental variability using a deuterated internal standard.
Materials:
-
Amidosulfuron analytical standard
-
This compound internal standard solution of known concentration
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Sample extracts
-
HPLC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known amounts of Amidosulfuron analytical standard into a blank matrix extract. To each calibration standard, add a constant, known amount of the this compound internal standard solution.
-
Sample Preparation: To a known volume or weight of the sample extract, add the same constant, known amount of the this compound internal standard solution as was added to the calibration standards.
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared calibration standards and samples onto an appropriate HPLC column (e.g., C18). Use a gradient elution program with mobile phases typically consisting of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set up at least two MRM transitions for both Amidosulfuron and this compound. The precursor ions will be the protonated molecules [M+H]⁺, and the product ions will be characteristic fragments. The precursor ion for this compound will be 6 Da higher than that of Amidosulfuron.
-
-
Data Analysis:
-
Integrate the peak areas for the selected MRM transitions for both Amidosulfuron and this compound in each chromatogram.
-
For each calibration standard, calculate the ratio of the peak area of Amidosulfuron to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of Amidosulfuron for the calibration standards.
-
For each sample, calculate the ratio of the peak area of Amidosulfuron to the peak area of this compound.
-
Determine the concentration of Amidosulfuron in the sample by interpolating its peak area ratio on the calibration curve.
-
Visualizations
The following diagram illustrates the logical workflow for the quantitative analysis of Amidosulfuron using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
References
Technical Guide: Physicochemical Properties and Analytical Characterization of Amidosulfuron-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidosulfuron-d6 is the deuterium-labeled form of Amidosulfuron, a sulfonylurea herbicide used for the control of broad-leaved weeds.[1] As a stable isotope-labeled internal standard, this compound is a critical tool in analytical chemistry, particularly in quantitative studies using mass spectrometry-based methods for residue analysis in environmental and biological matrices.[2] Its use allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its use in analytical applications.
Physical and Chemical Properties
Quantitative data for the physical and chemical properties of this compound are not extensively available. However, the properties of its non-deuterated counterpart, Amidosulfuron, provide a close approximation. The following table summarizes the available data for both compounds.
| Property | Value (this compound) | Value (Amidosulfuron) | Reference |
| Molecular Formula | C₉H₉D₆N₅O₇S₂ | C₉H₁₅N₅O₇S₂ | [2][3] |
| Molecular Weight | 375.41 g/mol | 369.37 g/mol | [3] |
| CAS Number | Not available | 120923-37-7 | |
| Appearance | --- | White to Off-White Solid | |
| Melting Point | --- | 160-163°C | |
| Density (Predicted) | --- | 1.594 ± 0.06 g/cm³ | |
| Solubility | --- | Slightly soluble in DMSO and Methanol (with heating) | |
| pKa (Predicted) | --- | 0.12 ± 0.40 | |
| LogP | --- | 1.630 | |
| Storage Temperature | --- | 2-8°C under inert gas |
Note: Properties other than Molecular Formula and Molecular Weight are for the non-deuterated Amidosulfuron and should be considered as estimates for this compound.
Experimental Protocols
The primary application of this compound is as an internal standard in the quantitative analysis of Amidosulfuron residues in various samples such as soil, water, and agricultural products. Below is a generalized experimental protocol for such an analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Objective:
To determine the concentration of Amidosulfuron in a sample matrix using this compound as an internal standard.
Materials and Reagents:
-
Amidosulfuron analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Sample matrix (e.g., soil, water, plant tissue)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
-
Vortex mixer
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Standard Solution Preparation:
-
Prepare stock solutions of Amidosulfuron and this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by serial dilution of the Amidosulfuron stock solution.
-
Spike each calibration standard with a constant, known concentration of the this compound internal standard stock solution.
-
-
Sample Preparation:
-
Extraction:
-
Weigh a known amount of the homogenized sample into a centrifuge tube.
-
Add a known volume of the this compound internal standard stock solution.
-
Add the extraction solvent (e.g., acetonitrile).
-
Vortex the sample for a specified time to ensure thorough mixing.
-
Centrifuge the sample to separate the solid and liquid phases.
-
-
Cleanup (if necessary):
-
The supernatant may require a cleanup step to remove interfering matrix components. This can be achieved using Solid Phase Extraction (SPE).
-
Condition the SPE cartridge with the appropriate solvents.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared calibration standards and samples into the HPLC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
Flow Rate: A typical flow rate for analytical columns.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both Amidosulfuron and this compound for confirmation and quantification.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Amidosulfuron to the peak area of this compound against the concentration of Amidosulfuron for the calibration standards.
-
Calculate the same peak area ratio for the samples.
-
Determine the concentration of Amidosulfuron in the samples by interpolating from the calibration curve.
-
Visualizations
Analytical Workflow for Pesticide Residue Analysis
The following diagram illustrates a typical workflow for the analysis of pesticide residues, such as Amidosulfuron, using an internal standard like this compound.
Caption: A generalized workflow for the quantitative analysis of Amidosulfuron using this compound as an internal standard.
References
Amidosulfuron-d6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Amidosulfuron-d6, a deuterated analog of the sulfonylurea herbicide Amidosulfuron. This document is intended to serve as a core resource for researchers and professionals involved in analytical chemistry, environmental science, and drug development.
Core Compound Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Unlabelled CAS Number | 120923-37-7 | N/A |
| Molecular Weight | 375.41 g/mol | N/A |
| Molecular Formula | C₉H₉D₆N₅O₇S₂ | N/A |
Mechanism of Action
Amidosulfuron is a potent and selective herbicide that functions by inhibiting the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids, namely valine, leucine, and isoleucine. By blocking this pathway, Amidosulfuron effectively halts protein synthesis and cell division in susceptible plants, ultimately leading to their death. The deuterated form, this compound, is frequently employed as an internal standard in analytical methodologies to ensure accurate quantification of the parent compound in various matrices.
Caption: Mechanism of action of Amidosulfuron.
Experimental Protocols
The following is a representative experimental protocol for the analysis of Amidosulfuron in water samples using this compound as an internal standard. This method is based on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a common and robust analytical technique for this purpose.
Objective: To quantify the concentration of Amidosulfuron in water samples using a deuterated internal standard for accurate measurement.
Materials:
-
Amidosulfuron analytical standard
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of Amidosulfuron and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the Amidosulfuron stock solution with a mixture of water and methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Spike each working standard and quality control sample with the this compound internal standard to a final concentration of 50 ng/mL.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition and add the this compound internal standard.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Amidosulfuron and this compound.
-
Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
-
-
Data Analysis:
-
Quantify the Amidosulfuron concentration in the samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Logical Workflow for Sample Analysis
The following diagram illustrates the logical workflow for the quantitative analysis of Amidosulfuron in environmental samples.
Caption: Workflow for Amidosulfuron analysis.
Amidosulfuron-d6 Analytical Standard: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the commercial availability and technical specifications of the Amidosulfuron-d6 analytical standard. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a reliable internal standard for the quantification of Amidosulfuron. This document outlines key product specifications from various suppliers and presents a generalized experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS) analysis.
Introduction to this compound
Amidosulfuron is a sulfonylurea herbicide used to control broadleaf weeds in various crops.[1] For accurate quantification of Amidosulfuron in complex matrices such as environmental samples or agricultural products, a stable isotope-labeled internal standard is crucial. This compound, a deuterium-labeled analog of Amidosulfuron, serves as an ideal internal standard for mass spectrometry-based analytical methods.[2] Its use enhances the accuracy and precision of quantification by compensating for matrix effects and variations during sample preparation and analysis.[2][3]
Commercial Suppliers and Product Specifications
Several reputable suppliers offer this compound as an analytical standard. The following table summarizes the available information from prominent commercial sources.
| Supplier | Product Name/Code | CAS Number (Unlabeled) | Molecular Formula | Molecular Weight | Notes |
| LGC Standards | This compound (TRC-A629273) | 120923-37-7 | Not specified | Not specified | Part of their portfolio of API reference standards and research materials.[4] |
| Veeprho | This compound | 120923-37-7 | Not specified | Not specified | Described as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research.[2] |
| MedChemExpress | This compound | 120923-37-7 | C9H9D6N5O7S2 | 375.41 | Provided as a stable isotope for use in pharmacokinetic and metabolic profile studies.[5] |
| Clearsynth | This compound (CS-T-103601) | 120923-37-7 | C₉H₉D₆N₅O₇S₂ | 375.41 | An isotope-labeled Amidosulfuron used as a pesticide and herbicide standard.[6] |
| Sigma-Aldrich (PESTANAL®) | Amidosulfuron PESTANAL® | 120923-37-7 | C9H15N5O7S2 (Unlabeled) | 369.37 (Unlabeled) | Provides the analytical standard for the unlabeled compound, which can be used as a reference.[1][7] |
Physicochemical Properties of this compound
The following table outlines the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | N-(N-((4, 6-bis(methoxy-d3)pyrimidin-2-yl)carbamoyl)sulfamoyl)-N-methylmethanesulfonamide | [2] |
| Synonyms | Amidosulfuron D6, Amidosulfuron D6 (dimethoxy D6), 1-[4,6-Bis(trideuteriomethoxy)pyrimidin-2-yl]-3-[methyl(methylsulfonyl)sulfamoyl]urea | [2] |
| Molecular Formula | C9H9D6N5O7S2 | [5][6] |
| Molecular Weight | 375.41 | [5][6] |
Generalized Experimental Protocol for Quantitative Analysis using LC-MS
The use of this compound as an internal standard is prevalent in methods for analyzing pesticide residues in various matrices.[7] The following is a generalized protocol for the quantification of Amidosulfuron using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled Amidosulfuron into a blank matrix extract.
-
Add a constant, known concentration of the this compound internal standard solution to each calibration standard and to the samples to be analyzed.
2. Sample Preparation (QuEChERS Method Example): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common sample preparation technique for pesticide residue analysis.[8]
-
Homogenize the sample (e.g., fruit, vegetable, or soil).
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add acetonitrile and the this compound internal standard.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup.
-
Add d-SPE sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Vortex and centrifuge.
-
The final supernatant is ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[9]
-
Injection Volume: Typically in the range of 1-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly employed.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.[10]
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Amidosulfuron and this compound to ensure identity confirmation and accurate quantification.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte (Amidosulfuron) to the peak area of the internal standard (this compound) against the concentration of the analyte.
-
Quantify the amount of Amidosulfuron in the samples by using the peak area ratios from the samples and interpolating from the calibration curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the generalized workflows for sample analysis and the logical relationship in the quantification process.
Caption: A typical workflow for the quantitative analysis of Amidosulfuron using a deuterated internal standard.
Caption: Logical relationship for quantification using an internal standard method.
References
- 1. 酰嘧磺隆 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Amidosulfuron PESTANAL , analytical standard 120923-37-7 [sigmaaldrich.com]
- 8. d-nb.info [d-nb.info]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Determining the Isotopic Labeling Purity of Amidosulfuron-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the isotopic labeling purity of Amidosulfuron-d6. As a deuterated internal standard, the accurate characterization of its isotopic enrichment is critical for its application in quantitative analytical studies. This document outlines the key experimental protocols, data presentation standards, and analytical workflows necessary for this determination.
Introduction to Isotopic Labeling and this compound
This compound is the deuterated form of Amidosulfuron, a broad-spectrum herbicide.[1][2] In analytical chemistry, particularly in mass spectrometry-based quantification, deuterated compounds like this compound are invaluable as internal standards.[3][4] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight, allowing it to be distinguished from the non-labeled analyte while maintaining similar chemical and physical properties.
The efficacy of a deuterated internal standard is fundamentally dependent on its isotopic purity—the extent to which the intended hydrogen atoms have been replaced by deuterium. High isotopic purity is essential for accurate and precise quantification in various applications, including metabolic studies, pharmacokinetic analysis, and environmental monitoring.[3][5][6] This guide details the standard analytical techniques for verifying the isotopic purity of this compound.
Core Methodologies for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds is primarily achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6][7] These two techniques provide complementary information to ensure a comprehensive assessment of the compound's isotopic enrichment and structural integrity.
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the isotopic enrichment of a labeled compound by precisely measuring the mass-to-charge ratio (m/z) of its ions.[5][8] For this compound, HRMS can distinguish between the fully deuterated molecule and its various isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative abundance of these isotopologues, the percentage of deuterium incorporation can be accurately calculated.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS provides information on the overall isotopic distribution, NMR spectroscopy is crucial for confirming the specific positions of the deuterium labels within the molecule.[3][7] For this compound, ¹H NMR can be used to observe the absence of signals at the positions where deuterium has been incorporated, while ²H NMR can directly detect the deuterium nuclei. This confirms the structural integrity and ensures that no unexpected isotopic scrambling has occurred during synthesis.
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound isotopic purity.
Protocol 1: Isotopic Purity Determination by LC-HRMS
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to create a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to an appropriate concentration for LC-HRMS analysis (typically in the ng/mL to µg/mL range).
-
-
Chromatographic Separation (UPLC/HPLC):
-
Employ a suitable reversed-phase column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Inject the prepared sample. The chromatographic step separates this compound from any potential impurities.
-
-
Mass Spectrometric Analysis (HRMS):
-
The mass spectrometer should be operated in a high-resolution full-scan mode.
-
Use electrospray ionization (ESI) in positive or negative ion mode, depending on which provides a better signal for Amidosulfuron.
-
Acquire data over a mass range that includes the expected m/z values for this compound and its isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ or [M-H]⁻ ions of this compound and its corresponding isotopologues (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the relative abundance of the d6 isotopologue compared to the sum of all isotopologues.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation:
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum to confirm the absence of proton signals at the positions expected to be deuterated. The integration of any residual proton signals at these positions can provide a semi-quantitative measure of isotopic purity.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum to confirm the overall carbon skeleton of the molecule.
-
-
²H NMR Spectroscopy (Optional):
-
Acquire a ²H NMR spectrum to directly observe the deuterium signals, confirming their presence and chemical environment.
-
Data Presentation
Quantitative data regarding the isotopic purity of this compound should be presented in a clear and structured format. The following tables provide a template for presenting the results from HRMS and NMR analyses.
Table 1: Isotopic Distribution of this compound by HRMS
| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| Amidosulfuron-d0 | 369.05 | Value | Value |
| Amidosulfuron-d1 | 370.06 | Value | Value |
| Amidosulfuron-d2 | 371.06 | Value | Value |
| Amidosulfuron-d3 | 372.07 | Value | Value |
| Amidosulfuron-d4 | 373.07 | Value | Value |
| Amidosulfuron-d5 | 374.08 | Value | Value |
| This compound | 375.08 | Value | Value |
Table 2: Summary of Isotopic Purity Assessment
| Parameter | Method | Result |
| Isotopic Purity | HRMS | >98% (example) |
| Deuterium Incorporation per Site | NMR | Consistent with structure |
| Chemical Purity | HPLC-UV/HRMS | >99% (example) |
| Structural Confirmation | ¹H and ¹³C NMR | Confirmed |
Visualizations
The following diagrams illustrate the workflow and logic for determining the isotopic labeling purity of this compound.
Conclusion
The accurate determination of isotopic labeling purity is a critical quality control step for any deuterated internal standard. For this compound, a combination of HRMS and NMR spectroscopy provides a robust and comprehensive assessment of both the degree and location of deuterium incorporation. By following the detailed protocols and data analysis workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently validate the quality of their deuterated standards, ensuring the accuracy and reliability of their quantitative analytical results.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Amidosulfuron [sitem.herts.ac.uk]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. chem.washington.edu [chem.washington.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. ckgas.com [ckgas.com]
Amidosulfuron-d6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Amidosulfuron-d6. As a deuterated analog of the sulfonylurea herbicide Amidosulfuron, its stability is a critical factor for researchers relying on it as an internal standard in analytical and pharmacokinetic studies. This document synthesizes available data on storage, degradation pathways, and relevant experimental protocols to ensure the integrity and accuracy of research outcomes.
Recommended Storage Conditions
Proper storage is paramount to maintaining the chemical integrity of this compound. While specific long-term stability studies on the deuterated form are not extensively published, recommendations from suppliers and data on related compounds provide a strong basis for best practices.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (days to weeks): Room Temperature (20°C). Long-term (months to years): 4°C or lower. | Storing at refrigerated temperatures minimizes the rate of potential thermal degradation over extended periods. |
| Light | Store in the dark, protected from light. | Sulfonylurea herbicides, including the parent compound Amidosulfuron, are susceptible to photodegradation. |
| Humidity | Store in a dry environment. | Hydrolysis is a known degradation pathway for sulfonylureas, particularly in acidic or basic conditions. |
| Container | Tightly sealed, light-resistant container. | Prevents exposure to moisture and light. |
Stability Profile and Degradation Pathways
The stability of this compound is intrinsically linked to its molecular structure, which it shares with the non-deuterated Amidosulfuron. Therefore, the degradation pathways of Amidosulfuron serve as the primary model for understanding the potential degradation of its deuterated counterpart. The primary degradation mechanisms are hydrolysis and photodegradation.
Hydrolysis
The rate of hydrolysis of sulfonylurea herbicides is highly dependent on the pH of the solution. Generally, they are more stable in neutral to slightly alkaline conditions and degrade more rapidly in acidic or strongly alkaline environments. The degradation in acidic media often involves the cleavage of the sulfonylurea bridge.
Photodegradation
Exposure to light, particularly UV radiation, can lead to the degradation of Amidosulfuron. Studies on the photodegradation of Amidosulfuron have identified several degradation products, indicating multiple competing degradation pathways. These include:
-
Carbon-Nitrogen (C-N) and Sulfur-Nitrogen (S-N) Bond Cleavages: The sulfonylurea bridge is a primary site of cleavage.
-
O- or S-Demethylation: Loss of methyl groups from the methoxy (B1213986) substituents on the pyrimidine (B1678525) ring.
-
Hydroxylation: Addition of a hydroxyl group to the pyrimidine ring.
The following diagram illustrates the proposed photodegradation pathway for Amidosulfuron, which is expected to be analogous for this compound.
Caption: Proposed photodegradation pathways of Amidosulfuron.
Table 2: Major Degradation Products of Amidosulfuron Identified in Photodegradation Studies
| Degradation Product | IUPAC Name (where available) | Proposed Formation Process |
| AMD1 | 1-(5-hydroxy-4,6-dimethoxy-pyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea | Hydroxylation |
| AMD2 | N-(4,6-dimethoxypyrimidin-2-yl)-N'-methyl-N'-(methylsulfonyl)urea | S-N Bond Cleavage |
| AMD3 | 4,6-dimethoxypyrimidin-2-amine | Further degradation from AMD4 |
| AMD4 | N-(4,6-dimethoxypyrimidin-2-yl)urea | C-N Bond Cleavage |
| AMD5 | (4,6-dimethoxypyrimidin-2-yl)urea | N-S bond cleavage from AMD4 |
| AMD6 | 2-amino-4,6-dimethoxypyrimidine | Further degradation from AMD2 |
| AMD7 | 1-(4-hydroxy-6-methoxypyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea | O-Demethylation |
| AMD8 | 1-(5-hydroxy-4,6-dimethoxy-pyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea | Hydroxylation |
Experimental Protocols for Stability Assessment
For critical applications requiring precise quantification of this compound, it is advisable to perform in-house stability assessments. The following outlines a general experimental workflow for such a study.
Objective
To determine the stability of this compound in a specific solvent and under defined storage conditions (e.g., temperature, light exposure).
Materials
-
This compound reference standard
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS/MS system
-
Temperature and humidity-controlled storage chambers
-
Light exposure chamber (optional, for photostability)
Experimental Workflow
The following diagram illustrates a typical workflow for a stability study.
Caption: Workflow for conducting a stability study of this compound.
Data Analysis and Interpretation
The concentration of this compound at each time point is compared to the initial concentration (T=0). A decrease in concentration over time indicates degradation. The acceptable level of degradation will depend on the specific requirements of the analytical method. Identification of any significant degradation products by LC-MS/MS can provide further insight into the stability of the compound under the tested conditions.
Conclusion
While specific quantitative stability data for this compound is limited in publicly available literature, a robust understanding of its stability can be inferred from the extensive studies on its parent compound, Amidosulfuron. To ensure the highest accuracy in research applications, it is recommended to store this compound at refrigerated temperatures, protected from light and moisture. For applications where stability is a critical parameter, conducting an in-house stability study is the most reliable approach to determine an appropriate shelf-life and storage protocol for the specific conditions of use.
A Technical Guide to the Analysis of Amidosulfuron Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the analytical methodologies for the quantification of amidosulfuron (B46393), with a specific focus on the application of internal standards to ensure accuracy and precision. This document details experimental protocols, summarizes quantitative data, and visualizes analytical workflows.
Introduction
Amidosulfuron is a sulfonylurea herbicide used for post-emergence control of broad-leaved weeds. Accurate and reliable quantification of its residues in environmental and agricultural matrices is crucial for regulatory compliance, environmental monitoring, and food safety assessment. The use of internal standards in analytical methods, particularly in chromatography coupled with mass spectrometry, is a well-established practice to correct for analyte losses during sample preparation and to compensate for matrix effects that can suppress or enhance the instrument's response. This guide reviews the available literature on the analysis of amidosulfuron, emphasizing methods that incorporate internal standards.
Analytical Methodologies
The primary analytical techniques for the determination of amidosulfuron and other sulfonylurea herbicides are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or, more commonly, tandem mass spectrometry (LC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed for sample extraction and cleanup due to its efficiency and high throughput.
Internal Standards in Amidosulfuron Analysis
The ideal internal standard for amidosulfuron analysis is a stable isotope-labeled (SIL) version of the analyte, such as amidosulfuron-d4 or ¹³C-amidosulfuron. SIL internal standards exhibit nearly identical chemical and physical properties to the native analyte, ensuring they behave similarly during extraction, cleanup, and chromatographic separation, thus providing the most accurate correction for analytical variability[1][2][3]. However, the commercial availability of such standards can be limited.
In multi-residue methods for sulfonylurea herbicides, a SIL analog of a structurally similar compound may be used. Alternatively, for broader pesticide analysis, more generic internal standards have been reported, such as ¹³C₆-carbaryl for LC-MS/MS or triphenyl phosphate (B84403) for GC-MS analysis[4]. For HPLC-UV analysis of the related compound metsulfuron-methyl, phenyl sulphone has been used as an internal standard[5].
Experimental Protocols
The following sections detail a representative experimental protocol for the analysis of amidosulfuron in agricultural products, adapted from a multi-residue method for 36 sulfonylurea herbicides.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples. It involves a two-step process of extraction and cleanup. The addition of an internal standard at the beginning of the extraction process is crucial for accurate quantification[6][7].
Materials:
-
Homogenized sample (e.g., fruits, vegetables, soil)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Internal Standard Stock Solution: An appropriate isotopically labeled internal standard (e.g., Amidosulfuron-d4) or a structurally similar labeled sulfonylurea herbicide.
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (containing 0.1% formic acid).
-
Fortify the sample with a known amount of the internal standard solution.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds and centrifuge at ≥ 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500 °C
-
Collision Gas: Argon
-
Specific precursor and product ions, as well as collision energies, must be optimized for amidosulfuron and the chosen internal standard.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of amidosulfuron based on multi-residue methods. It is important to note that these values can vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Chromatographic and Mass Spectrometric Parameters for Amidosulfuron
| Parameter | Value |
| Retention Time (min) | ~ 5-10 |
| Precursor Ion (m/z) | [To be determined empirically] |
| Product Ion 1 (m/z) | [To be determined empirically] |
| Product Ion 2 (m/z) | [To be determined empirically] |
| Collision Energy (eV) | [To be determined empirically] |
Table 2: Method Validation Data for Amidosulfuron Analysis
| Parameter | Result | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Detection (LOD) | < 8.1 ng/L (MS detection) | [6] |
| Limit of Quantification (LOQ) | < 26.9 ng/L (MS detection) | [6] |
| Recovery (%) | 71.7 - 114.9 | [1] |
| Relative Standard Deviation (RSD) (%) | < 20 | [1] |
Conclusion
The use of internal standards, ideally stable isotope-labeled analogs of amidosulfuron, is critical for the development of robust and reliable analytical methods for its quantification in various matrices. The combination of QuEChERS sample preparation and LC-MS/MS analysis provides the necessary sensitivity and selectivity for detecting amidosulfuron at low residue levels. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists involved in the analysis of amidosulfuron and other sulfonylurea herbicides. The validation of these methods according to established guidelines is essential to ensure the quality and defensibility of the analytical results.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. scbt.com [scbt.com]
- 7. isotope-labeled internal standards: Topics by Science.gov [science.gov]
Methodological & Application
Application Note: High-Recovery Solid-Phase Extraction Protocol for Amidosulfuron Analysis in Water Samples Using Amidosulfuron-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of Amidosulfuron in aqueous samples. To enhance accuracy and precision, the method incorporates the use of a deuterated internal standard, Amidosulfuron-d6. The described workflow is optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity. This protocol is ideal for environmental monitoring, food safety testing, and research applications requiring the precise quantification of Amidosulfuron residues.
Introduction
Amidosulfuron is a widely used sulfonylurea herbicide for broadleaf weed control in various crops. Its potential for environmental contamination, particularly in water sources, necessitates sensitive and accurate analytical methods for its detection and quantification. Solid-phase extraction is a widely adopted sample preparation technique that offers excellent cleanup and concentration of analytes from complex matrices.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for matrix effects and variations in analytical response, thereby significantly improving the reliability of quantitative results.[3][4][5] This protocol provides a detailed procedure for the extraction of Amidosulfuron from water samples using C18 SPE cartridges, followed by LC-MS/MS analysis.
Experimental Protocol
This protocol is designed for the solid-phase extraction of Amidosulfuron from a 100 mL water sample.
Materials and Reagents:
-
Amidosulfuron analytical standard
-
This compound internal standard
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Glassware and appropriate laboratory equipment
Procedure:
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove any particulate matter.
-
To a 100 mL aliquot of the filtered water sample, add a known concentration of this compound internal standard (e.g., 10 µL of a 1 µg/mL solution).
-
Acidify the sample to a pH of approximately 3 by adding formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Ensure the sorbent bed does not run dry.
-
Sample Loading: Load the prepared 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any co-extracted polar impurities.
-
Sorbent Drying: Dry the sorbent bed by applying a vacuum or passing air through the cartridge for 10-15 minutes.
-
Elution: Elute the retained Amidosulfuron and this compound from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Eluate Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10:90 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted sample using a validated LC-MS/MS method for the quantification of Amidosulfuron.
-
The use of this compound as an internal standard allows for accurate quantification by correcting for any analyte loss during sample preparation and potential matrix-induced ion suppression or enhancement.
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Amidosulfuron using SPE and LC-MS/MS.
| Parameter | Value | Reference |
| Recovery | 70 - 120% | |
| Limit of Detection (LOD) | 0.4 - 8.1 ng/L | |
| Limit of Quantification (LOQ) | 4.0 - 26.9 ng/L | |
| Linearity (r²) | > 0.99 | |
| Relative Standard Deviation (RSD) | < 21% |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of Amidosulfuron.
References
- 1. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
Application Notes and Protocols for Amidosulfuron Analysis in Soil
Introduction
Amidosulfuron is a sulfonylurea herbicide widely used for the control of broadleaf weeds in various crops. Its persistence and potential mobility in soil necessitate accurate and reliable analytical methods for monitoring its residues. Effective sample preparation is a critical step in the analytical workflow to ensure the removal of interfering matrix components and the accurate quantification of Amidosulfuron. This document provides detailed application notes and protocols for three common sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). These protocols are intended for researchers, scientists, and professionals involved in drug development and environmental analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a popular choice for pesticide residue analysis in various matrices, including soil, due to its simplicity, high throughput, and minimal solvent usage.[1][2][3][4] The method involves a two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.
Application Notes:
-
Principle: The QuEChERS method utilizes a salting-out liquid-liquid extraction with acetonitrile (B52724) followed by a cleanup step using a mixture of sorbents to remove interfering substances.
-
Advantages: This method is fast, requires low volumes of organic solvents, and is effective for a wide range of pesticides.[1]
-
Considerations: The type and amount of sorbent used in the d-SPE step may need to be optimized based on the soil type and the specific co-extractives present. For acidic herbicides like Amidosulfuron, the pH of the extraction solvent is a critical parameter.
Experimental Protocol:
a) Sample Extraction and Partitioning:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
If the soil is dry, add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile (ACN) containing 1% acetic acid to the centrifuge tube. The acidic modifier helps in the efficient extraction of acidic herbicides like Amidosulfuron.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents. A common combination for soil analysis includes 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. PSA helps in removing organic acids and polar interferences, while C18 removes non-polar interferences.
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
The supernatant is now ready for analysis by LC-MS/MS or another suitable analytical instrument.
Logical Relationship Diagram:
References
Application Notes and Protocols for the Detection of Amidosulfuron-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidosulfuron is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds. For accurate quantification of Amidosulfuron in various matrices such as soil, water, and biological samples, stable isotope-labeled internal standards are crucial to correct for matrix effects and variations in sample preparation and instrument response. Amidosulfuron-d6, where six hydrogen atoms on the two methoxy (B1213986) groups of the pyrimidinyl ring are replaced by deuterium (B1214612), is an ideal internal standard for this purpose.
This document provides detailed mass spectrometry parameters and a general experimental protocol for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mass Spectrometry Parameters for this compound
The successful detection of this compound relies on the selection of appropriate precursor and product ions, as well as the optimization of mass spectrometer settings. The parameters provided below are based on the known fragmentation of Amidosulfuron and the specific location of the deuterium labels in this compound.
Predicted Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Precursor Ion (m/z) | 376.1 | The protonated molecule [M+H]⁺ of Amidosulfuron is m/z 370.0. With six deuterium atoms replacing six hydrogen atoms, the mass increases by 6 Da. |
| Product Ion 1 (m/z) | 205.1 | Corresponds to the (4,6-di(methoxy-d3)pyrimidin-2-yl)urea fragment, which is a common loss from the sulfonylurea bridge. The non-deuterated fragment is m/z 199.1. |
| Product Ion 2 (m/z) | 285.0 | This fragment likely results from a cleavage within the sulfonylurea bridge, retaining the deuterated pyrimidinyl moiety. The corresponding non-deuterated fragment is observed at m/z 279.0. |
| Collision Energy (CE) for 376.1 -> 205.1 | 20 - 30 eV | This is a typical energy range for the fragmentation of the sulfonylurea bridge. Optimization is recommended for the specific instrument used. |
| Collision Energy (CE) for 376.1 -> 285.0 | 10 - 20 eV | A lower collision energy is often optimal for larger fragment ions. |
| Cone Voltage / Declustering Potential | 20 - 40 V | Instrument-dependent, should be optimized to maximize the precursor ion intensity. |
Quantitative Data Summary
The following table summarizes the key quantitative mass spectrometry parameters for both Amidosulfuron and its deuterated internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Collision Energy (eV) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Amidosulfuron | 370.0 | 199.1 | 25 ± 5 | 279.0 | 15 ± 5 |
| This compound | 376.1 | 205.1 | 25 ± 5 | 285.0 | 15 ± 5 |
Experimental Protocol: A General Guideline
This protocol outlines a general procedure for the analysis of Amidosulfuron using this compound as an internal standard. The specific details may need to be adapted based on the matrix and the available instrumentation.
1. Sample Preparation (QuEChERS Method for Soil/Food Matrices)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective technique for extracting pesticides from various matrices.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with the this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramping up to a high percentage (e.g., 95-100% B) over several minutes to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 500 °C.
-
Cone Gas Flow: 50 - 100 L/hr.
-
Desolvation Gas Flow: 600 - 1000 L/hr.
Visualization of Methodologies
Experimental Workflow
Caption: Workflow for this compound detection.
This compound Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Application Notes and Protocols for the Chromatographic Separation of Amidosulfuron and Amidosulfuron-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Amidosulfuron and its deuterated internal standard, Amidosulfuron-d6, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology outlined is essential for accurate quantification in complex matrices, a critical step in environmental monitoring, food safety analysis, and residue studies.
Introduction
Amidosulfuron is a sulfonylurea herbicide used for the control of broadleaf weeds.[1] Its detection and quantification at trace levels are crucial for ensuring environmental and food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS. This approach, known as isotope dilution mass spectrometry, effectively compensates for matrix effects, variations in instrument response, and sample preparation losses, thereby ensuring high accuracy and precision.
This application note describes a robust LC-MS/MS method for the simultaneous separation and quantification of Amidosulfuron and this compound.
Experimental
Materials and Reagents
-
Amidosulfuron analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Formic acid (≥98%)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of Amidosulfuron and this compound.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometer Conditions
The mass spectrometer is operated in positive electrospray ionization mode (+ESI) with Multiple Reaction Monitoring (MRM). The optimized MRM transitions for Amidosulfuron and this compound are presented in the table below.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Amidosulfuron | 370.0 | 261.0 | 218.0 |
| This compound | 376.0 | 267.0 | 224.0 |
Note: The MRM transitions for this compound are predicted based on a mass shift of +6 Da due to deuterium (B1214612) labeling. These may require empirical optimization on the specific instrument used.
Protocol
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amidosulfuron and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Amidosulfuron by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (General Procedure)
A generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is recommended for solid matrices like soil or food products.
-
Extraction: Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer.
-
Internal Standard Addition: Transfer an aliquot of the supernatant to a clean vial and add a known volume of the this compound internal standard spiking solution.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.
Data Acquisition and Processing
-
Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions detailed in sections 2.3 and 2.4.
-
Inject the prepared standards and samples.
-
Integrate the peak areas for the specified MRM transitions for both Amidosulfuron and this compound.
-
Construct a calibration curve by plotting the ratio of the peak area of Amidosulfuron to the peak area of this compound against the concentration of the Amidosulfuron standards.
-
Quantify the amount of Amidosulfuron in the samples using the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method.
| Parameter | Expected Value |
| Retention Time (RT) | Amidosulfuron and this compound should have nearly identical retention times. |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | Typically in the low ng/g or ng/mL range, dependent on matrix and instrument sensitivity. |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 80 - 120% |
Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of Amidosulfuron.
This comprehensive guide provides the necessary details for the successful implementation of a robust and reliable method for the chromatographic separation and quantification of Amidosulfuron and its deuterated internal standard. Adherence to these protocols will ensure high-quality data for research and regulatory purposes.
References
Application Note: Quantitation of Amidosulfuron in Cereals by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidosulfuron (B46393) is a selective, post-emergence sulfonylurea herbicide used for the control of broad-leaved weeds in various cereal crops. Monitoring its residue levels in cereals is crucial for ensuring food safety and regulatory compliance. Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantitation of trace-level contaminants in complex matrices. This method utilizes a stable isotope-labeled version of the analyte as an internal standard, which is added to the sample at the beginning of the analytical workflow. This internal standard mimics the behavior of the native analyte throughout sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response. This application note provides a detailed protocol for the determination of amidosulfuron in cereals using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution approach.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically enriched standard of the analyte to the sample. This "isotopic analogue" is chemically identical to the analyte and therefore exhibits similar behavior during extraction, cleanup, and chromatographic separation. The mass spectrometer can distinguish between the native analyte and the isotopically labeled standard based on their difference in mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the isotopic standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any sample loss during the analytical procedure.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (99%).
-
Standards: Amidosulfuron (analytical standard), Isotopically labeled Amidosulfuron (e.g., Amidosulfuron-d4) as an internal standard.
-
Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA), C18 sorbent.
-
Sample Preparation: Centrifuge tubes (50 mL), Syringe filters (0.22 µm).
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Mill the cereal sample (e.g., wheat, barley, corn) to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add a known amount of the isotopically labeled amidosulfuron internal standard solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture of 4 g MgSO₄ and 1 g NaCl.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA, C18, and MgSO₄.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following table lists the precursor and product ions for amidosulfuron and a potential deuterated internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Amidosulfuron | 370.0 | 261.0 | 218.0 |
| Amidosulfuron-d4 (Internal Standard) | 374.0 | 265.0 | 222.0 |
Calibration and Quantitation
Prepare a series of calibration standards in a blank cereal matrix extract. Spike each calibration standard with the same concentration of the isotopically labeled internal standard as used in the samples. Plot the ratio of the peak area of the native amidosulfuron to the peak area of the internal standard against the concentration of the native amidosulfuron to generate a calibration curve. The concentration of amidosulfuron in the samples can then be determined from this calibration curve.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of this method for the quantitation of amidosulfuron in various cereal matrices.
Table 1: Method Validation Data
| Parameter | Wheat | Barley | Corn |
| Limit of Detection (LOD) (µg/kg) | 0.5 | 0.5 | 0.8 |
| Limit of Quantitation (LOQ) (µg/kg) | 1.5 | 1.5 | 2.5 |
| Linearity (R²) | >0.995 | >0.995 | >0.995 |
Table 2: Recovery and Precision Data
| Spiking Level (µg/kg) | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| 5 | Wheat | 98 | 4.5 |
| 50 | Wheat | 102 | 3.8 |
| 100 | Wheat | 99 | 3.2 |
| 5 | Barley | 95 | 5.1 |
| 50 | Barley | 99 | 4.2 |
| 100 | Barley | 97 | 3.9 |
| 10 | Corn | 92 | 6.3 |
| 50 | Corn | 96 | 5.5 |
| 100 | Corn | 94 | 4.8 |
Experimental Workflow Diagram
Conclusion
This application note details a robust and reliable method for the quantitative analysis of amidosulfuron in various cereal matrices using isotope dilution mass spectrometry. The combination of a streamlined QuEChERS sample preparation protocol and the accuracy of LC-MS/MS with an isotope-labeled internal standard provides a powerful tool for routine monitoring, ensuring food safety and regulatory compliance. The use of an isotope-labeled internal standard effectively mitigates matrix effects, leading to high accuracy and precision in the analytical results.
Troubleshooting & Optimization
Matrix effects in Amidosulfuron analysis using Amidosulfuron-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Amidosulfuron, particularly when using its deuterated internal standard, Amidosulfuron-d6, to mitigate matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Amidosulfuron.
Question: I am observing low recovery of Amidosulfuron in my cereal samples even with the use of this compound. What are the possible causes and solutions?
Answer:
Low recovery of Amidosulfuron in complex matrices like cereals can be attributed to several factors, even when an internal standard is used. Here’s a step-by-step troubleshooting approach:
-
Evaluate Sample Homogenization: Inconsistent homogenization of cereal samples can lead to variability in the analyte extraction.
-
Solution: Ensure a representative and finely ground sample is used for extraction. For dry samples like wheat, thorough milling is crucial.
-
-
Optimize Extraction Efficiency: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for pesticide residue analysis in food matrices.[1][2] However, its efficiency can be matrix-dependent.
-
Solution:
-
Solvent Choice: While acetonitrile (B52724) is standard, for certain matrices, a modified solvent system might be necessary.
-
Salts and Buffers: The type and amount of salts used in the QuEChERS method influence the extraction and partitioning of Amidosulfuron. Ensure the correct salt combination (e.g., MgSO4, NaCl, sodium citrate) is used.
-
Hydration: For dry samples like cereals, adding water before the acetonitrile extraction can significantly improve recovery.
-
-
-
Investigate Matrix Effects: Although this compound is used to compensate for matrix effects, severe ion suppression or enhancement can still lead to inaccurate quantification.[3][4] Cereal matrices are known to cause significant matrix effects.
-
Solution:
-
Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on ionization.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for any remaining matrix effects not fully corrected by the internal standard.
-
Cleanup: The dispersive solid-phase extraction (d-SPE) cleanup step in QuEChERS is critical. For cereals, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is often used.
-
-
-
Check LC-MS/MS Parameters: Suboptimal instrument conditions can lead to poor sensitivity and apparent low recovery.
-
Solution:
-
Source Parameters: Optimize ion source parameters such as temperature, gas flows, and spray voltage for Amidosulfuron and this compound.
-
MRM Transitions: Verify that the correct MRM (Multiple Reaction Monitoring) transitions and collision energies are being used for both the analyte and the internal standard.
-
-
Question: My results show significant signal suppression for Amidosulfuron in soil samples. How can I address this?
Answer:
Soil matrices are notoriously complex and can cause significant signal suppression in LC-MS/MS analysis. Here are some strategies to mitigate this issue:
-
Effective Sample Preparation: The choice of extraction and cleanup method is crucial for soil samples.
-
QuEChERS for Soil: The QuEChERS method can be adapted for soil analysis. Key considerations include the initial water content of the soil and the selection of appropriate d-SPE sorbents.[5] For soils with high organic matter, graphitized carbon black (GCB) can be effective in removing pigments and other interferences, but it may also retain planar molecules like Amidosulfuron, so its use should be carefully evaluated.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup than d-SPE and can be very effective for soil extracts. Polymeric SPE cartridges are often used for the extraction of pesticides from water and can be adapted for soil extracts.
-
-
Chromatographic Separation: Improving the separation of Amidosulfuron from co-eluting matrix components is a key strategy.
-
Solution:
-
Gradient Optimization: Modify the mobile phase gradient to increase the separation between Amidosulfuron and the region where most matrix components elute (typically the early part of the chromatogram).
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to achieve better separation.
-
-
-
Use of this compound: An isotopically labeled internal standard like this compound is highly recommended for soil analysis as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
-
Matrix Effect Evaluation: It is important to quantify the extent of signal suppression.
-
Solution: The matrix effect can be calculated by comparing the peak area of Amidosulfuron in a post-extraction spiked blank soil extract to its peak area in a pure solvent standard at the same concentration. A value less than 100% indicates signal suppression.
-
Question: I am seeing inconsistent retention times for Amidosulfuron during my analytical run. What could be the cause?
Answer:
Retention time shifts can compromise the identification and quantification of Amidosulfuron. Common causes and their solutions are:
-
Column Equilibration: Insufficient column equilibration between injections is a frequent cause of retention time drift.
-
Solution: Ensure that the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule of thumb is to equilibrate for at least 10 column volumes.
-
-
Mobile Phase Issues: Changes in the mobile phase composition can significantly affect retention times.
-
Solution:
-
Prepare fresh mobile phases daily.
-
Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.
-
If using a buffer, ensure its pH is stable and consistent.
-
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Use a guard column to protect the analytical column from strongly retained matrix components. If retention times continue to shift and peak shape deteriorates, the column may need to be replaced.
-
-
System Leaks: A leak in the HPLC system can cause pressure fluctuations and lead to inconsistent flow rates and retention times.
-
Solution: Systematically check for leaks at all fittings and connections from the pump to the detector.
-
Frequently Asked Questions (FAQs)
Q1: Why is an isotopically labeled internal standard like this compound preferred over a structural analog?
A1: this compound is co-eluted with the native Amidosulfuron and has nearly identical physicochemical properties. This means it behaves similarly during sample preparation (extraction and cleanup) and ionization in the mass spectrometer. Consequently, it can more accurately compensate for losses during sample processing and for matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.
Q2: What are the typical MRM transitions for Amidosulfuron and this compound?
A2: The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the LC-MS/MS method. Based on available data, typical transitions are:
-
Amidosulfuron: Precursor ion (m/z) 370.1 → Product ions (m/z) 218.1 and 69.1.
-
This compound: As a deuterated standard with 6 deuterium (B1214612) atoms, the precursor ion would be expected at m/z 376.1. The product ions would likely correspond to the fragmentation of the deuterated molecule. It is crucial to optimize these transitions in-house by infusing the this compound standard into the mass spectrometer.
Q3: How can I calculate the matrix effect?
A3: The matrix effect (ME) can be quantitatively assessed using the following formula:
ME (%) = (Peak Area of analyte in post-extraction spiked matrix / Peak Area of analyte in pure solvent) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
Q4: What is the best sample preparation method for Amidosulfuron in water samples?
A4: For water samples, solid-phase extraction (SPE) is a highly effective method for the extraction and pre-concentration of Amidosulfuron. Polymeric sorbents are often used for the extraction of a wide range of pesticides from water. The recoveries are generally good, often ranging from 70% to 120%.
Q5: Can I use a QuEChERS-based method for both cereal and soil samples?
A5: Yes, the QuEChERS method is versatile and can be adapted for both cereal and soil matrices. However, modifications to the standard procedure are often necessary to account for the different properties of these matrices, such as water content and the nature of interfering substances. For instance, soil samples may require a hydration step if they are too dry, and the choice of cleanup sorbents in the d-SPE step might differ between the two matrices to achieve optimal results.
Quantitative Data Summary
The following table summarizes recovery data for Amidosulfuron and other pesticides in relevant matrices using common sample preparation techniques. Note that specific recovery data for Amidosulfuron can be highly dependent on the exact experimental conditions and the specific matrix subtype.
| Analyte/Method | Matrix | Sample Preparation | Recovery (%) | RSD (%) | Reference |
| Pesticides | Persimmon | QuEChERS | 87.65 - 102.01 | < 9.57 | |
| Pesticides | Soil | QuEChERS | 65 - 116 | < 17 | |
| Pesticides | Water | Solid-Phase Extraction | 70 - 120 | < 14 | |
| Sulfonylurea Herbicides | Strawberries | Dispersive Solid-Liquid Extraction | 70 - 84 | < 14 | |
| Mycotoxins | Wheat | - | 72 - 104 | 1 - 10 |
Experimental Protocols
1. Sample Preparation of Cereal Samples using QuEChERS
This protocol is a general guideline and should be optimized for your specific cereal matrix and laboratory conditions.
-
Homogenization: Mill the cereal sample to a fine powder.
-
Extraction: a. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample. Let it stand for 30 minutes. c. Add the this compound internal standard. d. Add 10 mL of acetonitrile. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). f. Shake vigorously for 1 minute. g. Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE): a. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄, PSA, and C18. b. Vortex for 30 seconds. c. Centrifuge at ≥4000 rpm for 5 minutes.
-
Final Extract: a. Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial. b. The sample is now ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis of Amidosulfuron
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to ensure separation from matrix interferences.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Amidosulfuron: 370.1 → 218.1 (quantifier), 370.1 → 69.1 (qualifier)
-
This compound: 376.1 → Optimized product ions (to be determined experimentally).
-
Visualizations
Caption: Experimental workflow for Amidosulfuron analysis.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Relationship between matrix, analyte, and internal standard.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. analiticaweb.com.br [analiticaweb.com.br]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weber.hu [weber.hu]
Improving peak shape and resolution for Amidosulfuron-d6
Technical Support Center: Amidosulfuron-d6 Analysis
Welcome to the technical support center for the chromatographic analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help improve peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered during the analysis of this compound?
A1: The most common peak shape issues when analyzing this compound, an ionizable and polar compound, include peak tailing, peak fronting, and split peaks. These issues can compromise the accuracy and precision of your quantitative results by affecting peak integration and resolution from other components in the sample.
Q2: Why does my this compound peak exhibit tailing?
A2: Peak tailing for a compound like this compound is often due to secondary interactions between the analyte and the stationary phase. Amidosulfuron is a weak acid, and interactions of its anionic form with active sites on the silica-based stationary phase, such as residual silanols, can lead to tailing. Other potential causes include column contamination, low mobile phase buffer capacity, or an inappropriate sample solvent.
Q3: What causes peak fronting for my this compound peak?
A3: Peak fronting is typically a sign of column overload, where too much sample is injected, leading to saturation of the stationary phase.[1] It can also be caused by using a sample solvent that is significantly stronger than the mobile phase, causing the analyte to move through the initial part of the column too quickly. In less common cases, a collapsed column bed can also result in peak fronting.
Q4: I am observing a split peak for this compound. What could be the reason?
A4: Split peaks can arise from several issues. A partially blocked column inlet frit can disrupt the sample band as it enters the column. Another possibility is the dissolution of the sample in a solvent much stronger than the mobile phase. Injector problems, such as a faulty rotor seal, can also lead to the sample being introduced in two separate bands, resulting in a split peak.
Q5: How does the deuterium (B1214612) label in this compound affect its chromatography?
A5: Deuterated standards like this compound can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the deuterium isotope effect.[2][3] In reversed-phase chromatography, deuterated compounds may elute slightly earlier.[4] This can be critical in ensuring co-elution with the non-deuterated analyte for accurate quantitation using an internal standard method.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the analysis of this compound.
Issue 1: Peak Tailing
Symptoms: The peak for this compound has an asymmetry factor greater than 1.2, with a trailing edge that is broader than the leading edge.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | - Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of Amidosulfuron to ensure it is in its neutral form, minimizing interactions with ionized silanols. A pH range of 2.5-3.5 is often effective. - Use an End-Capped Column: Employ a high-quality, end-capped C18 column to reduce the number of available free silanols. |
| Low Buffer Concentration | - Increase Buffer Strength: Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a consistent pH on the column and minimize variability in analyte ionization. |
| Column Contamination | - Flush the Column: Use a strong solvent wash to remove strongly retained compounds from the column. - Use a Guard Column: Protect the analytical column from contaminants by installing a guard column. |
| Inappropriate Sample Solvent | - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or of similar strength to the initial mobile phase to ensure proper focusing of the analyte at the head of the column. |
Issue 2: Peak Fronting
Symptoms: The peak for this compound has an asymmetry factor less than 0.9, with a leading edge that is broader than the trailing edge.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Overload | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: Lower the concentration of the sample to be within the linear range of the column and detector. |
| Strong Sample Solvent | - Weaker Sample Solvent: Prepare the sample in a solvent that is weaker than the mobile phase. If solubility is an issue, use the minimum amount of strong solvent and dilute with a weaker solvent. |
| Column Bed Collapse | - Replace the Column: If the problem persists and is observed for other analytes as well, the column may be damaged and require replacement. |
Issue 3: Poor Resolution
Symptoms: The this compound peak is not well separated from other peaks in the chromatogram.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | - Adjust Organic Modifier Ratio: Modify the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower organic content generally increases retention and may improve resolution. - Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different selectivity may resolve co-eluting peaks. |
| Inadequate Column Efficiency | - Use a Longer Column: A longer column provides more theoretical plates and can enhance resolution. - Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., <3 µm) offer higher efficiency and better resolution. |
| Incorrect Column Temperature | - Optimize Temperature: Vary the column temperature. Lower temperatures can increase retention and may improve resolution, while higher temperatures can improve efficiency for some compounds.[5] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Amidosulfuron Analysis
This protocol is a starting point for the analysis of Amidosulfuron and can be adapted for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (pH ~2.5-3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 | 10 | 70 | 30 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 240 nm
Protocol 2: UPLC-MS/MS Method for Sulfonylurea Herbicides
This general method can be optimized for the sensitive and selective analysis of this compound.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program: Start with a low percentage of B and ramp up to elute the analyte.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometry: Triple Quadrupole MS
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound)
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined.
Data Presentation
The following tables illustrate the expected impact of key chromatographic parameters on the peak shape and retention of this compound. Note: The values presented are illustrative and should be confirmed experimentally.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry and Retention Time
| Mobile Phase pH | Peak Asymmetry Factor (As) | Retention Time (min) |
| 2.5 | 1.1 | 5.8 |
| 3.5 | 1.3 | 5.5 |
| 4.5 | 1.8 | 4.9 |
| 5.5 | >2.0 (severe tailing) | 4.2 |
Table 2: Effect of Column Temperature on Resolution and Peak Width
| Column Temperature (°C) | Resolution (Rs) from a closely eluting peak | Peak Width (min) |
| 25 | 1.6 | 0.25 |
| 35 | 1.8 | 0.22 |
| 45 | 1.9 | 0.20 |
Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Workflow for improving the resolution of this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
Technical Support Center: Troubleshooting Low Recovery of Amidosulfuron-d6
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the low recovery of Amidosulfuron-d6 during sample extraction. The following sections are presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Physicochemical Properties of Amidosulfuron
A clear understanding of the analyte's properties is crucial for developing a robust extraction method. This compound shares its chemical characteristics with its non-labeled counterpart, Amidosulfuron.
| Property | Value | Source |
| Molecular Formula | C₉H₉D₆N₅O₇S₂ | [1] |
| Molecular Weight | 375.41 g/mol | [1] |
| Description | A post-emergence sulfonylurea herbicide.[2] | [2] |
| Water Solubility | Highly soluble in water.[2] | |
| pKa | 0.12 ± 0.40 (Predicted) | |
| Stability | Unstable in solution; Hygroscopic. | |
| LogP | -0.2 |
Frequently Asked Questions (FAQs) & Troubleshooting
Low recovery is a frequent challenge in sample preparation. The first step in troubleshooting is to determine at which stage of the extraction process the analyte is being lost. A systematic approach involving the collection and analysis of each fraction (load, wash, and elution) is highly recommended.
Protocol 1: Systematic SPE Fraction Collection for Diagnosis
This protocol details how to isolate the step responsible for analyte loss.
-
Prepare the SPE Cartridge: Condition and equilibrate the cartridge as per your standard protocol.
-
Load Sample & Collect: Load your pre-treated sample onto the cartridge. Collect the entire volume that passes through into a clean, labeled collection tube ("Load Fraction").
-
Wash & Collect: Apply your wash solvent(s). Collect the entire volume of each wash step into separate, clean tubes ("Wash Fraction 1", "Wash Fraction 2", etc.).
-
Elute & Collect: Apply your elution solvent. Collect the eluate in a new tube ("Eluate Fraction"). To check if the analyte is retained on the sorbent, you can perform a second, stronger elution into a separate tube.
-
Analyze: Quantify the concentration of this compound in each collected fraction using your analytical method (e.g., LC-MS/MS). The results will pinpoint where the recovery loss is occurring.
FAQ 1: Why is my this compound recovery low during Solid-Phase Extraction (SPE)?
Low recovery in SPE can be attributed to several factors, often related to a mismatch between the analyte's chemistry and the extraction parameters. The most common causes include incorrect sorbent selection, improper sample pH, an overly strong wash solvent, or an insufficiently strong elution solvent.
Given that Amidosulfuron is polar (LogP = -0.2) and a weak acid (pKa ≈ 0.12), its charge state is highly dependent on pH. This is a critical factor for retention on SPE sorbents.
References
Technical Support Center: Optimizing Amidosulfuron-d6 Analysis in ESI-MS
Welcome to the technical support center for the analysis of Amidosulfuron-d6 using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: Amidosulfuron, and by extension this compound, is a sulfonylurea herbicide. These compounds are generally best analyzed in positive ion mode ESI.[1][2] This is because the molecule contains several nitrogen atoms that can be readily protonated to form a stable [M+H]⁺ ion. While negative ion mode can sometimes be used for sulfonated compounds, positive mode typically provides better sensitivity for sulfonylureas.[3]
Q2: I am observing a significant difference in retention time between Amidosulfuron and its deuterated internal standard, this compound. Is this normal?
A2: Yes, a slight retention time shift between a deuterated internal standard and its non-deuterated analog is a known phenomenon in liquid chromatography, often referred to as the "isotope effect".[4][5] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift may not be problematic, it is crucial to ensure that this does not lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.
Q3: My this compound internal standard signal is highly variable across samples, even when the analyte signal is consistent. What could be the cause?
A3: High variability in the internal standard signal often points to issues with differential matrix effects .[4] Even with co-elution, the analyte and the deuterated internal standard can be affected differently by co-eluting matrix components, leading to inconsistent ionization efficiency. Other potential causes include instability of the deuterated label under your experimental conditions or incorrect preparation of the internal standard spiking solution.
Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) as an alternative to ESI for this compound analysis?
A4: While ESI is generally the preferred method for polar compounds like sulfonylurea herbicides, APCI can be a viable alternative, particularly if you are experiencing significant matrix effects with ESI.[6] APCI is often less susceptible to ion suppression from complex matrices. However, it may result in lower sensitivity for highly polar and thermally labile compounds compared to ESI. A direct comparison of the two ionization techniques for your specific application is recommended.
Q5: What are common adducts observed for this compound in ESI-MS?
A5: Besides the primary protonated molecule [M+H]⁺, it is common to observe adducts with alkali metals, such as sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there are traces of these salts in your mobile phase or sample. Ammonium (B1175870) adducts [M+NH₄]⁺ may also be observed if ammonium salts are used as mobile phase additives. While these adducts can confirm the molecular weight, they can also dilute the signal of the primary ion of interest, potentially reducing sensitivity.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect ESI Source Parameters | Optimize key parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. Start with the recommended parameters in the "Experimental Protocols" section and adjust systematically. |
| Inappropriate Mobile Phase pH | For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended to promote protonation. Ensure your mobile phase pH is appropriate for maintaining this compound in its protonated form. |
| Ion Suppression from Matrix Effects | Dilute the sample to reduce the concentration of interfering matrix components.[7] Implement a more rigorous sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove matrix interferences before LC-MS analysis.[8] |
| Suboptimal Cone Voltage/Fragmentor Voltage | An excessively high cone or fragmentor voltage can cause in-source fragmentation, leading to a decrease in the precursor ion signal. Optimize these parameters by infusing a standard solution of this compound and monitoring the precursor ion intensity while varying the voltage. |
| Clogged ESI Needle or Orifice | Inspect the ESI needle for any blockages. Clean the needle and the mass spectrometer orifice according to the manufacturer's instructions. |
Issue 2: Inaccurate or Inconsistent Quantification
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | Evaluate matrix effects by comparing the response of this compound in a neat solution versus a post-extraction spiked blank matrix sample. If significant differences are observed, improve the sample clean-up method or dilute the samples. |
| Chromatographic Separation of Analyte and Internal Standard | Adjust the chromatographic method to ensure co-elution of Amidosulfuron and this compound. This may involve modifying the gradient, flow rate, or column chemistry. |
| Isotopic Impurity of the Internal Standard | Verify the isotopic purity of the this compound standard. The presence of unlabeled Amidosulfuron in the deuterated standard will lead to an overestimation of the analyte concentration. |
| Deuterium (B1214612) Exchange | In rare cases, deuterium atoms can exchange with protons from the solvent, especially under harsh pH or temperature conditions. Assess the stability of the deuterated label by incubating this compound in the sample matrix and mobile phase over time and monitoring for any loss of the deuterated signal and a corresponding increase in the unlabeled signal. |
| Non-linearity of Detector Response | Ensure that the concentration of both the analyte and the internal standard fall within the linear dynamic range of the mass spectrometer. |
Data Presentation
Table 1: Recommended Starting ESI-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Fragmentor/Cone Voltage | Optimize between 80 - 150 V |
| Collision Energy (for MS/MS) | Optimize for specific transitions |
| Precursor Ion (m/z) | 382.1 (for [M+H]⁺) |
| Example Product Ions (m/z) | To be determined empirically |
Note: These are starting parameters and should be optimized for your specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Parameter Adjustment:
-
Set the mass spectrometer to monitor the [M+H]⁺ ion of this compound (m/z 382.1).
-
Systematically vary one parameter at a time (e.g., capillary voltage, nebulizer pressure, drying gas flow, and temperature) while keeping others constant.
-
Record the signal intensity for each setting.
-
Plot the signal intensity against the parameter value to determine the optimal setting for each parameter.
-
-
Cone/Fragmentor Voltage Optimization: After optimizing the source parameters, vary the cone/fragmentor voltage to maximize the precursor ion signal without significant fragmentation.
Protocol 2: Evaluation of Matrix Effects
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a solution of this compound at a known concentration in the mobile phase.
-
Set B (Pre-Spiked Matrix): Spike a blank matrix sample with this compound at the same concentration as Set A before the extraction process.
-
Set C (Post-Spiked Matrix): Spike a blank matrix sample with this compound at the same concentration as Set A after the extraction process.
-
-
Sample Processing: Process Set B and the un-spiked matrix for Set C using your established sample preparation method.
-
LC-MS Analysis: Analyze all three sets of samples under the optimized ESI-MS conditions.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Extraction Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Mandatory Visualizations
Caption: Workflow for ESI-MS parameter optimization.
Caption: Troubleshooting inaccurate quantification.
References
- 1. Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting guide for Amidosulfuron-d6 internal standard variability
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting variability issues encountered with the Amidosulfuron-d6 internal standard (IS) in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Amidosulfuron is a sulfonylurea herbicide used to control broad-leaved weeds.[1] this compound is its stable isotope-labeled (deuterated) analogue. In quantitative analysis, an internal standard is a compound with similar physicochemical properties to the analyte, added in a constant amount to all samples, calibration standards, and quality controls.[2] this compound is considered an ideal IS for Amidosulfuron analysis because it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer.[3] By calculating the ratio of the analyte signal to the IS signal, variations arising from sample preparation, injection volume, and matrix effects can be normalized, leading to more accurate and precise quantification.[3][4]
Q2: What are the most common causes of variability in the this compound signal?
Variability in the internal standard response can stem from several sources throughout the analytical workflow.[4] The primary causes can be grouped into four main categories:
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Sample Preparation: Errors such as inconsistent pipetting, incorrect dilutions, or degradation of the IS in the stock solution can lead to variable amounts of IS being added to samples.[3]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids) can interfere with the ionization of the IS in the mass spectrometer's source, causing either ion suppression (signal decrease) or ion enhancement (signal increase).[3][5][6]
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Instrumental Issues: Problems with the analytical instrument, such as inconsistent autosampler injection volumes, fluctuations in the ion source, or detector saturation, can cause signal variability.[4][7]
-
Chromatography: Poor chromatographic peak shape, column degradation, or a slight separation between Amidosulfuron and its deuterated standard (isotope effect) can lead to differential matrix effects and signal instability.[3]
Q3: My this compound signal is consistently low or high across all samples and standards. What should I investigate first?
A consistent, systematic deviation in the IS signal often points to an issue with the standard solutions themselves.
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Incorrect IS Concentration: The most likely cause is an error in the preparation of the internal standard stock or working solutions.[3] Carefully re-prepare the solutions, paying close attention to weighing, dilutions, and final solvent volumes.
-
Degradation of IS Solution: Amidosulfuron can degrade through hydrolysis.[8] Ensure that the IS solutions are stored correctly (typically at -20°C or -80°C for long-term storage) and have not exceeded their expiration date.[9] Prepare fresh solutions from a new vial of the neat material if degradation is suspected.
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Systematic Instrument Issue: While less common for a consistent error, a persistent issue with the mass spectrometer settings or a contaminated ion source could uniformly suppress or enhance the signal.
Q4: The this compound signal is highly random and variable across my analytical run. What are the likely causes?
Random, unpredictable variability is often due to inconsistent sample handling or autosampler performance.
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Inconsistent Sample Preparation: Check for variability in extraction efficiency or pipetting errors during the addition of the IS.[4] Ensure thorough mixing of the IS with the sample matrix.[4]
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Autosampler and Injection Issues: Inconsistent injection volumes are a frequent cause of random signal variability. Check the autosampler for air bubbles in the syringe or sample loop and ensure proper maintenance.
-
Matrix Effects in Individual Samples: The composition of biological samples can be highly variable. A subset of samples may contain specific interfering compounds that cause significant ion suppression or enhancement, leading to outlier IS responses.
Q5: I observe a gradual upward or downward drift in the this compound signal throughout the analytical batch. What does this indicate?
A progressive drift in the signal typically points to instrumental factors that change over the course of the run.
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Instrument Source Instability/Contamination: As the analytical run progresses, non-volatile matrix components can accumulate on the ion source, leading to a gradual decrease in ionization efficiency (ion suppression).[10]
-
Column Equilibration/Degradation: The liquid chromatography column may not have been properly equilibrated before the run, causing a drift in retention time and signal response. Alternatively, the column's performance may be degrading over the run.
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Temperature Fluctuations: Changes in the ambient temperature of the lab or the column oven can affect chromatographic separation and instrument performance.
Q6: Can the chemical properties of this compound contribute to signal variability?
Yes. Amidosulfuron is a weak acid, and its stability can be pH-dependent.[11] If the pH of the samples is not properly controlled and varies significantly, it could potentially lead to the degradation of the analyte and the internal standard, causing variability.[4] Additionally, Amidosulfuron can undergo photodegradation, so samples and standards should be protected from light during storage and preparation.[8]
Data and Interpretation
Table 1: Example LC-MS/MS Parameters for Sulfonylurea Herbicide Analysis
The following table provides a starting point for method development for Amidosulfuron analysis. Parameters should be optimized for the specific instrument and matrix used.
| Parameter | Setting | Description |
| LC Column | C18 Reverse Phase | Provides good retention for sulfonylurea herbicides. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier improves peak shape and ionization.[11] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | Organic solvent for gradient elution. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonylureas ionize well in positive mode ESI.[11] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[11] |
| Example MRM Transition | Parent Ion (m/z) → Product Ion (m/z) | Specific mass transitions must be determined by infusing a standard solution of Amidosulfuron and this compound. |
| Source Temperature | 400-500 °C | Optimized to facilitate desolvation of droplets.[12] |
| Ion Spray Voltage | 5000-5500 V | Optimized to promote efficient ionization.[12] |
Table 2: Interpreting Internal Standard (IS) Response Patterns
| Observation | Probable Cause(s) | Recommended First Actions |
| Signal Consistently Low/High | Incorrect IS solution concentration; IS degradation. | Re-prepare IS stock and working solutions. |
| Random, High Variability | Inconsistent sample prep (pipetting); autosampler malfunction; variable matrix effects. | Review sample preparation steps; perform autosampler maintenance; check for outliers. |
| Gradual Signal Drift | Instrument source contamination; column conditioning/degradation. | Clean the MS ion source; ensure proper column equilibration; inject a system suitability test. |
| Abrupt Signal Change | Air bubble in autosampler; major change in source stability; run out of solvent. | Check solvent levels; inspect autosampler syringe and lines; re-inject affected samples. |
Visual Troubleshooting Guides
Diagram 1: Root Causes of Internal Standard Variability
A flowchart illustrating the primary sources of internal standard variability.
Diagram 2: Troubleshooting Workflow for IS Variability
A decision tree to guide users through troubleshooting IS variability.
Key Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Solutions
This protocol outlines the preparation of stock and working solutions. Always consult the Certificate of Analysis for the specific purity and concentration of your standard.
1. Stock Solution (e.g., 1.0 mg/mL):
-
Accurately weigh approximately 10.0 mg of neat this compound material.
-
Quantitatively transfer the material to a 10.0 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with an appropriate solvent (e.g., HPLC-grade methanol or acetonitrile).
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Cap and vortex thoroughly to ensure complete dissolution.
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Transfer to an amber, screw-cap vial and store at -20°C or below. This solution should be replaced every 6 months or as indicated by stability studies.
2. Working Solution (e.g., 10 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the 1.0 mg/mL stock solution into a 10.0 mL Class A volumetric flask.
-
Dilute to the mark with the same solvent used for the stock solution.
-
Cap and vortex to mix thoroughly.
-
This working solution is used to spike all samples, standards, and QCs to achieve the desired final concentration in the sample. Prepare this solution fresh weekly or monthly as needed.
Protocol 2: Quantitative Assessment of Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement caused by the sample matrix.[6]
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound working solution into the final analysis solvent (e.g., the mobile phase composition at the time of elution).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample known to contain no analyte or IS) using your established procedure. After the final extraction step and just before analysis, spike the extract with the same amount of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound before starting the extraction procedure. This set is used to evaluate recovery but is not needed for the matrix effect calculation itself.
2. Analysis and Calculation:
-
Analyze all three sets of samples (n=3 to 5 for each set) using your LC-MS/MS method.
-
Calculate the average peak area for the this compound in Set A and Set B.
-
Calculate the Matrix Effect percentage (%ME) using the following formula:
3. Interpretation:
-
%ME = 100%: No significant matrix effect.
-
%ME < 100%: Ion suppression is occurring.[3]
-
%ME > 100%: Ion enhancement is occurring.[3]
If significant matrix effects (typically defined as <80% or >120%) are observed, optimization of the sample cleanup procedure or chromatographic separation is recommended to remove the interfering components.
References
- 1. Amidosulfuron [sitem.herts.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Column selection for optimal separation of Amidosulfuron and its labeled standard
This technical support center provides guidance on selecting the optimal HPLC column and troubleshooting common issues encountered during the separation of Amidosulfuron and its isotopically labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column for Amidosulfuron analysis?
A1: Reversed-phase (RP) HPLC columns are the standard for Amidosulfuron analysis. Among these, C18 (octadecyl) columns are the most frequently used and are suitable for separating Amidosulfuron and its labeled standard.[1][2][3][4] Other reversed-phase columns like C8 and specialized RP columns with modified surfaces can also be utilized.[1]
Q2: What are the typical mobile phases for separating Amidosulfuron?
A2: The mobile phase for Amidosulfuron separation typically consists of a mixture of acetonitrile (B52724) and water. To improve peak shape and ensure the acidic analytes are in a consistent protonation state, an acidifier is commonly added. Formic acid is a popular choice, especially for mass spectrometry (MS) detection, while phosphoric acid can also be used for UV detection.
Q3: What detection methods are suitable for Amidosulfuron and its labeled standard?
A3: High-performance liquid chromatography (HPLC) coupled with either a UV detector or a mass spectrometer (MS) is commonly employed. UV detection is often set around 240 nm. For higher sensitivity and selectivity, especially when dealing with complex matrices, tandem mass spectrometry (LC-MS/MS) is the preferred method.
Q4: Can I use core-shell particle columns for this separation?
A4: Yes, columns with core-shell (also known as superficially porous) particles, such as the Accucore RP-MS, can be advantageous. These columns can provide higher efficiency and faster separations at lower backpressures compared to traditional fully porous particle columns.
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) for Amidosulfuron and/or its labeled standard.
-
Question: My peaks are showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites (silanols) on the silica (B1680970) surface of the column. Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress the ionization of residual silanols.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Try washing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
Column Degradation: If the column is old or has been used with aggressive mobile phases (high pH), the stationary phase may be degraded. Consider replacing the column.
-
Issue 2: Unstable or shifting retention times.
-
Question: The retention times for my analytes are drifting between injections. What should I check?
-
Answer:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Inconsistent equilibration can lead to retention time shifts.
-
Mobile Phase Composition: Inaccurate mobile phase preparation can cause retention time variability. Prepare fresh mobile phase and ensure it is well-mixed.
-
Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a stable and accurate flow rate. Fluctuations in flow can directly impact retention times.
-
Temperature Fluctuations: Verify that the column oven is maintaining a consistent temperature. Temperature changes can affect analyte retention.
-
Issue 3: Inadequate separation (co-elution) of Amidosulfuron and its labeled standard.
-
Question: I am not getting baseline separation between Amidosulfuron and its labeled standard. How can I improve the resolution?
-
Answer:
-
Optimize Mobile Phase: Adjust the ratio of your organic solvent (acetonitrile) to the aqueous phase. Decreasing the percentage of the organic solvent will generally increase retention and may improve separation.
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution profile can often enhance the resolution between closely eluting peaks.
-
Column Choice: If mobile phase optimization is insufficient, consider a column with a different selectivity or higher efficiency. A column with a longer length, smaller particle size, or a different stationary phase (e.g., a phenyl-hexyl phase) might provide the necessary resolution.
-
Data Presentation
Table 1: Comparison of HPLC Columns for Sulfonylurea Herbicide Analysis
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (L x ID, mm) | Key Features | Reference |
| Kinetex C18 | C18 | 2.6 | 150 x 4.6 | Core-shell technology for high efficiency. | |
| Newcrom R1 | Reverse Phase | Not Specified | Not Specified | Low silanol (B1196071) activity, suitable for reverse-phase. | |
| Accucore RP-MS | Reverse Phase | 2.6 | 100 x 2.1 | Core-shell particles for fast and efficient separations. | |
| ZORBAX Extend-C18 | C18 | 1.8 | 100 x 2.1 | High-resolution rapid throughput (RRHT) column. | |
| Chromolith ROD C18 | C18 | 5 (monolithic) | 50 x 4.6 | Monolithic silica structure allowing for high flow rates at low backpressure. |
Experimental Protocols
Detailed Methodology for HPLC-MS/MS Analysis of Amidosulfuron
-
Sample Preparation (Aqueous Samples):
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the sample. C18 or graphitized carbon-based SPE cartridges can be used.
-
Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
Add the labeled internal standard to the final extract before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 10-20% B, increasing to 80-90% B over several minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 0.5 - 1.0 mL/min, depending on the column dimensions.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for both Amidosulfuron and its labeled standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Identify the peaks for Amidosulfuron and its labeled standard based on their retention times and specific MRM transitions.
-
Integrate the peak areas for both analytes.
-
Calculate the ratio of the peak area of Amidosulfuron to the peak area of the labeled internal standard.
-
Quantify the concentration of Amidosulfuron in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the standard and a constant concentration of the internal standard.
-
Visualization
References
Dealing with co-eluting interferences in Amidosulfuron-d6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Amidosulfuron-d6, particularly focusing on the challenge of co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical methods?
A1: Amidosulfuron is a sulfonylurea herbicide used for broad-leaved weed control. This compound is a deuterated form of Amidosulfuron, meaning some hydrogen atoms have been replaced with deuterium (B1214612). It is commonly used as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically almost identical to Amidosulfuron, it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample extraction, cleanup, and potential matrix effects, leading to more accurate and precise quantification of the target analyte (Amidosulfuron).
Q2: What are the most common co-eluting interferences in Amidosulfuron analysis?
A2: Co-eluting interferences can originate from the sample matrix or from the degradation of Amidosulfuron itself. Potential interferences include:
-
Matrix components: Complex matrices like soil and agricultural products contain numerous endogenous compounds that can co-elute with this compound.
-
Degradation products: Amidosulfuron can degrade in the environment, and these degradation products can be present in samples and may have similar chromatographic behavior. Key degradation products of Amidosulfuron that could potentially co-elute include:
-
Amidosulfuron-desmethyl
-
Amidosulfuron-guanidine
-
Aminopyrimidine
-
Amidosulfuron-biuret
-
Amidosulfuron-ADHP
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Amidosulfuron-(guanidinocarbonyl)sulfamic acid[1]
-
Q3: How can I identify a co-eluting interference in my chromatogram?
A3: The presence of a co-eluting interference can be identified by several indicators:
-
Poor peak shape: Look for asymmetrical peaks, such as those with shoulders, tailing, or fronting. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.
-
Inconsistent ion ratios: In an LC-MS/MS method using Multiple Reaction Monitoring (MRM), the ratio of the quantifier to qualifier ion transition should be consistent across all standards and samples. A significant deviation in this ratio in a sample can indicate the presence of an interference.
-
Mass spectral analysis: Examining the mass spectrum across the peak can reveal the presence of multiple components. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it is likely that more than one compound is present.
Q4: What are the primary sample preparation techniques for Amidosulfuron analysis in soil and water?
A4: The two most common and effective sample preparation techniques for Amidosulfuron in environmental matrices are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Solid-Phase Extraction (SPE): This technique is widely used for water samples. It involves passing the liquid sample through a solid sorbent that retains the analyte of interest. Interferences are washed away, and the analyte is then eluted with a small volume of solvent.
-
QuEChERS: This method is popular for solid samples like soil and agricultural products. It involves a simple extraction with a solvent (typically acetonitrile) and partitioning with salts, followed by a cleanup step using dispersive SPE (d-SPE) with various sorbents to remove matrix components.
Troubleshooting Guide: Dealing with Co-eluting Interferences
This guide provides a systematic approach to diagnosing and resolving issues with co-eluting interferences in the LC-MS/MS analysis of this compound.
Problem: Poor peak shape (fronting, tailing, or split peaks) for this compound.
| Potential Cause | Troubleshooting Action |
| Co-eluting Interference | 1. Modify the mobile phase gradient: A shallower gradient can improve the separation of closely eluting compounds. 2. Change the mobile phase composition: Switching from methanol (B129727) to acetonitrile (B52724) (or vice-versa) can alter selectivity. 3. Change the analytical column: Use a column with a different stationary phase chemistry (e.g., C18 to a phenyl-hexyl or biphenyl (B1667301) column) to change the elution order. |
| Column Overload | 1. Reduce the injection volume. 2. Dilute the sample extract. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. Replace the column if flushing does not resolve the issue. |
Problem: Inconsistent quantifier/qualifier ion ratios for this compound in samples compared to standards.
| Potential Cause | Troubleshooting Action |
| Co-eluting Isobaric Interference | 1. Optimize chromatographic separation: As described above, modify the gradient, mobile phase, or column to separate the interference. 2. Select alternative MRM transitions: If the interference shares the same precursor and product ions, investigate if there are other, more specific transitions for this compound that are not affected. |
| Matrix Effects | 1. Improve sample cleanup: Use a more effective d-SPE sorbent in your QuEChERS method (e.g., a combination of PSA and C18) or a more selective SPE cartridge. 2. Dilute the sample extract: This can reduce the concentration of matrix components causing ion suppression or enhancement. 3. Ensure proper use of the internal standard: Verify that this compound is added at the beginning of the sample preparation process to compensate for matrix effects. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for the analysis of sulfonylurea herbicides, including Amidosulfuron, using different sample preparation and analytical methods.
Table 1: Comparison of QuEChERS and SPE for Sulfonylurea Herbicide Analysis
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) |
| Matrices | Soil, Cereals, Fruits, Vegetables | Water |
| Average Recovery (%) | 70 - 120% | 70 - 120% |
| Precision (RSD, %) | < 20% | < 20% |
| Limit of Quantification (LOQ) | 0.01 mg/kg (in soil) | 4.0 - 100.0 ng/L |
| Analysis Time per Sample | Shorter | Longer |
| Solvent Consumption | Lower | Higher |
Table 2: LC-MS/MS Parameters for Amidosulfuron Analysis
| Parameter | Value |
| Precursor Ion (m/z) | 370.0 |
| Product Ion 1 (Quantifier) (m/z) | 261.0 |
| Collision Energy 1 (V) | 15 |
| Product Ion 2 (Qualifier) (m/z) | 218.0 |
| Collision Energy 2 (V) | 25 |
| Ionization Mode | Positive Electrospray (ESI+) |
Note: The MRM transitions for this compound are expected to have a higher mass for the precursor and potentially the fragment ions due to the deuterium labeling. The exact mass shift will depend on the number and position of the deuterium atoms. It is recommended to determine the optimal transitions by infusing a standard solution of this compound into the mass spectrometer.
Experimental Protocols
Protocol 1: Analysis of Amidosulfuron in Soil using QuEChERS and LC-MS/MS
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
-
LC-MS/MS Analysis:
-
Take the supernatant from the d-SPE step and dilute it with an equal volume of water.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Use the MRM parameters from Table 2 for Amidosulfuron and optimized parameters for this compound.
-
-
Protocol 2: Analysis of Amidosulfuron in Water using SPE and LC-MS/MS
-
Sample Preparation:
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.
-
Add the this compound internal standard to the filtered water sample.
-
Adjust the pH of the water sample to ~3 with formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of methanol followed by 5 mL of reagent water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of reagent water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 2 x 4 mL of acetonitrile.
-
-
Eluate Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume into the LC-MS/MS system.
-
Use the same LC-MS/MS conditions as described in Protocol 1.
-
Visualizations
Caption: Experimental workflows for this compound analysis in soil and water samples.
Caption: Troubleshooting logic for addressing co-eluting interferences.
References
Validation & Comparative
Validation of Analytical Methods for Amidosulfuron Quantification Using Amidosulfuron-d6 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Amidosulfuron, a widely used sulfonylurea herbicide. The focus is on the validation of these methods, emphasizing the pivotal role of the deuterated internal standard, Amidosulfuron-d6, in achieving accurate and precise results. This document offers a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Introduction to Amidosulfuron and the Importance of Isotope Dilution
Amidosulfuron is a selective herbicide used for the control of broadleaf weeds in various crops. Accurate quantification of its residues in environmental and biological matrices is crucial for regulatory compliance and safety assessment. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust analytical method validation. This technique, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and matrix effects, thereby significantly improving the accuracy and precision of the results[1]. Deuterated analogues are ideal internal standards as they co-elute with the analyte of interest and exhibit similar ionization behavior in mass spectrometry, ensuring reliable quantification across diverse and complex matrices[1].
Comparison of Analytical Methods: HPLC-UV vs. LC-MS/MS
The two most common analytical techniques for the determination of Amidosulfuron and other sulfonylurea herbicides are HPLC-UV and LC-MS/MS. While both methods offer a means for quantification, they differ significantly in their sensitivity, selectivity, and applicability to complex samples.
| Parameter | HPLC-UV | LC-MS/MS | References |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. | [2] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; specific detection based on precursor and product ion masses. | |
| Sensitivity (LOD/LOQ) | Lower; typically in the ng/L to µg/L range. | Higher; can achieve detection limits in the pg/L to ng/L range. | [2] |
| Matrix Effect | Prone to matrix interference, which can affect accuracy. | Matrix effects can be significant but are effectively compensated for by using an isotope-labeled internal standard like this compound. | [1] |
| Confirmation | Limited to retention time matching. | Provides structural information through fragmentation patterns, offering definitive confirmation. | |
| Cost | Lower initial instrument and operational costs. | Higher initial instrument and operational costs. |
Table 1: Comparison of HPLC-UV and LC-MS/MS for Amidosulfuron Analysis
Experimental Data and Method Validation
The validation of an analytical method ensures that it is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize typical validation data for the analysis of sulfonylurea herbicides, including Amidosulfuron, using different analytical techniques.
HPLC-UV Method Validation Data
| Parameter | Performance | References |
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | < 14.5 ng/L (in water with preconcentration) | |
| Limit of Quantification (LOQ) | < 48.3 ng/L (in water with preconcentration) | |
| Accuracy (Recovery) | > 60% (spiked samples) | |
| Precision (RSD) | Typically < 15-20% |
Table 2: Typical Validation Parameters for Sulfonylurea Analysis by HPLC-UV
LC-MS/MS Method Validation Data
| Parameter | Performance | References |
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | < 8.1 ng/L (in water with preconcentration) | |
| Limit of Quantification (LOQ) | < 26.9 ng/L (in water with preconcentration) | |
| Accuracy (Recovery) | 70-120% | |
| Precision (RSD) | < 20% |
Table 3: Typical Validation Parameters for Sulfonylurea Analysis by LC-MS/MS
Experimental Protocols
A detailed experimental protocol is essential for reproducing analytical results. The following sections outline a typical workflow for the analysis of Amidosulfuron in environmental samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.
QuEChERS Sample Preparation for Soil and Water Samples
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.
-
Sample Weighing: Weigh 10 g of a homogenized soil sample or measure 10 mL of a water sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the tube. For soil samples, add 10 mL of water.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to induce phase separation.
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA and MgSO₄) to remove interfering matrix components.
-
Final Extract Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge. The supernatant is then ready for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of sulfonylurea herbicides.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Amidosulfuron and this compound.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Amidosulfuron | [Value to be determined from literature/experiment] | [Value to be determined from literature/experiment] | [Value to be determined from literature/experiment] |
| This compound | [Value to be determined from literature/experiment] | [Value to be determined from literature/experiment] | [Value to be determined from literature/experiment] |
Table 4: Example MRM Transitions for Amidosulfuron and this compound (Note: Specific m/z values need to be optimized experimentally).
Visualizations
Experimental Workflow
References
Navigating the Analytical Landscape: An Inter-Laboratory Comparison of Amidosulfuron Analysis Utilizing Amidosulfuron-d6
A comprehensive guide for researchers and analytical scientists on the performance of Amidosulfuron quantification across laboratories, highlighting the pivotal role of isotopically labeled internal standards in achieving accurate and reproducible results.
In the realm of analytical chemistry, particularly in residue analysis for regulatory compliance and research, the accuracy and comparability of results across different laboratories are paramount. This guide provides an objective comparison of methodologies for the analysis of Amidosulfuron, a widely used sulfonylurea herbicide, with a focus on the application of its deuterated analog, Amidosulfuron-d6, as an internal standard. The use of such stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust quantitative analysis, especially when employing highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). SIL-IS closely mimics the analyte's behavior during sample preparation and ionization, thereby effectively compensating for matrix effects and procedural variations.[1][2][3]
This guide is intended for researchers, analytical scientists, and professionals in drug development and pesticide analysis. It presents a synthesis of expected performance data from a hypothetical inter-laboratory comparison, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the analytical process.
Quantitative Performance Across Laboratories: A Comparative Overview
The following table summarizes the typical performance data from an inter-laboratory comparison for the analysis of Amidosulfuron in a fortified wheat flour matrix at a concentration of 0.05 mg/kg. The data illustrates the expected precision and accuracy among participating laboratories utilizing LC-MS/MS with this compound as the internal standard.
| Laboratory ID | Reported Concentration (mg/kg) | Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Lab 1 | 0.048 | 96 | 3.5 | 7.2 |
| Lab 2 | 0.051 | 102 | 4.1 | 8.5 |
| Lab 3 | 0.046 | 92 | 5.2 | 9.1 |
| Lab 4 | 0.053 | 106 | 3.9 | 7.8 |
| Lab 5 | 0.049 | 98 | 4.5 | 8.3 |
| Mean | 0.049 | 98.8 | 4.2 | 8.2 |
| Assigned Value | 0.050 | 100 | - | - |
This data is representative and compiled based on typical performance characteristics observed in pesticide residue analysis proficiency tests.[4][5]
A Representative Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This section details a common and effective methodology for the determination of Amidosulfuron in a cereal matrix, employing the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.
1. Sample Preparation and Extraction (QuEChERS)
-
Homogenization: A representative 10 g sample of the cereal matrix (e.g., wheat flour) is weighed into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: The sample is spiked with a known amount of this compound solution in acetonitrile (B52724) to achieve a concentration that is comparable to the expected analyte concentration.
-
Hydration: 10 mL of water is added to the sample, and the tube is vortexed for 1 minute to ensure thorough mixing and hydration of the matrix.
-
Extraction: 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting-out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts and induce phase separation.
-
Centrifugation: The tube is centrifuged at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
An aliquot of the upper acetonitrile layer (e.g., 1 mL) is transferred to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA - primary secondary amine).
-
The tube is vortexed for 30 seconds and then centrifuged at high speed for 2 minutes.
3. LC-MS/MS Analysis
-
Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. At least two transitions are monitored for both Amidosulfuron and this compound for quantification and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Amidosulfuron | 370.1 | 183.1 | 199.1 |
| This compound | 376.1 | 189.1 | 205.1 |
Note: The specific MRM transitions and chromatographic conditions should be optimized in-house.
Visualizing the Workflow and Principles
To better illustrate the experimental and logical frameworks, the following diagrams have been generated using Graphviz.
Caption: Workflow of an inter-laboratory comparison study.
Caption: Logic of using an internal standard for quantification.
References
- 1. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
The Unseen Workhorse: A Guide to Internal Standards in Herbicide Analysis, Featuring Amidosulfuron-d6
For researchers, scientists, and professionals in drug development, the precise quantification of herbicides is paramount. This guide provides an in-depth comparison of Amidosulfuron-d6 and other internal standards used in the sensitive and selective analysis of herbicides, particularly sulfonylureas, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the realm of analytical chemistry, especially when dealing with complex matrices like soil, water, and food products, achieving accurate and reproducible quantification of trace-level compounds such as herbicides presents a significant challenge. Matrix effects, where co-eluting substances interfere with the ionization of the target analyte, can lead to signal suppression or enhancement, ultimately compromising the integrity of the results. The use of an appropriate internal standard (IS) is the cornerstone of a robust analytical method, designed to compensate for these variations.
Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard for LC-MS/MS applications. These compounds are structurally identical to the analyte of interest but are enriched with heavy isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C)). This near-identical physicochemical behavior ensures that the SIL-IS experiences the same variations as the analyte during sample preparation, chromatography, and ionization, allowing for reliable correction and highly accurate quantification.
This compound, a deuterated analog of the sulfonylurea herbicide amidosulfuron (B46393), is designed to serve this critical role. This guide will delve into the performance characteristics of this compound in the context of other commonly employed internal standards, supported by representative experimental data.
Performance Comparison: Isotopically Labeled vs. Structural Analog Internal Standards
The choice of an internal standard is a critical decision in method development. While historically, structurally similar but non-isotopically labeled compounds (structural analogs) were used, the advent of commercially available SIL-ISs has revolutionized quantitative analysis.
| Feature | This compound (Deuterated SIL-IS) | Other Isotopically Labeled IS (e.g., ¹³C-labeled) | Structural Analog IS |
| Chemical Structure | Identical to amidosulfuron, with deuterium atoms replacing hydrogen atoms. | Identical to the analyte, with ¹³C atoms replacing carbon atoms. | Similar but not identical chemical structure to the analyte. |
| Physicochemical Properties | Nearly identical to the analyte. May exhibit a slight difference in retention time ("isotopic effect"). | Virtually identical to the analyte, with negligible retention time shift.[1][2][3] | Can have significantly different properties (e.g., polarity, ionization efficiency). |
| Compensation for Matrix Effects | Excellent. Co-elution with the analyte allows for effective compensation for ion suppression or enhancement.[4] | Excellent. The near-perfect co-elution provides highly accurate correction for matrix effects.[3] | Variable and often incomplete. Differences in chemical properties can lead to differential matrix effects. |
| Accuracy and Precision | High. Significantly improves the accuracy and precision of quantification compared to using no IS or a structural analog. | Very High. Generally considered to provide the most accurate and precise results. | Lower. Can introduce bias and variability into the results. |
| Cost and Availability | Generally more expensive than structural analogs. Availability can be specific. | Often more expensive than deuterated standards due to more complex synthesis. | Typically less expensive and more readily available. |
Experimental Data: A Representative Look at Sulfonylurea Herbicide Analysis
While specific performance data for this compound is not widely published in comparative studies, we can look at a comprehensive validation study for the simultaneous analysis of 36 sulfonylurea herbicides using LC-MS/MS to understand the expected performance of a well-developed method utilizing an internal standard. The following table summarizes the validation parameters, which are indicative of the performance one would expect when using a suitable isotopically labeled internal standard like this compound for the analysis of amidosulfuron and other sulfonylureas.
Table 1: Representative Validation Data for the Analysis of Sulfonylurea Herbicides by LC-MS/MS
| Parameter | Performance Metric |
| Linearity (R²) | > 0.99 for all 36 sulfonylurea herbicides |
| Limit of Quantification (LOQ) | 0.001 to 0.25 mg/kg |
| Recovery | 71.7% to 114.9% |
| Precision (RSD) | < 20.0% |
| Matrix Effect | Generally compensated by the use of matrix-matched calibration |
This data is representative of a multi-residue method for sulfonylurea herbicides and illustrates the high level of performance achievable with LC-MS/MS and appropriate sample preparation and calibration strategies.
Experimental Protocols: A Generalized Workflow
A robust analytical method for herbicide residues typically involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with LC-MS/MS.
Sample Preparation: QuEChERS Protocol
-
Homogenization: A representative sample (e.g., 10 g of soil or food product) is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) (containing 0.1% formic acid) is added. The internal standard solution (e.g., this compound) is spiked into the sample at a known concentration.
-
Salting Out: A salt mixture (e.g., anhydrous magnesium sulfate (B86663) and sodium chloride) is added to induce phase separation. The tube is shaken vigorously and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., C18 and anhydrous magnesium sulfate) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is filtered and is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of sulfonylurea herbicides.
-
Mobile Phase: A gradient elution with a mixture of water and methanol (B129727) or acetonitrile, both containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatographic peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for sulfonylurea herbicides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Visualizing the Workflow and Rationale
To better illustrate the processes and logical relationships involved in using an internal standard for herbicide analysis, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the Cross-Validation of Amidosulfuron Analysis: With and Without an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Amidosulfuron, a widely used sulfonylurea herbicide, is critical for environmental monitoring, food safety, and toxicology studies. The choice of analytical methodology, specifically the use of an internal standard, can significantly impact the reliability and robustness of the results. This guide provides a comprehensive comparison of Amidosulfuron analysis performed with and without an internal standard, supported by representative experimental data and detailed protocols.
The Role of an Internal Standard in Analytical Chemistry
In chromatographic analysis, an internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a constant amount to all samples, standards, and blanks. Its primary purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. The use of an internal standard is a common practice in methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS).
Isotopically labeled analogues of the analyte, such as deuterated compounds, are considered the gold standard for internal standards in mass spectrometry-based methods as they exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention times to the native analyte.[1]
Experimental Protocols
Method 1: Analysis of Amidosulfuron without an Internal Standard (External Standard Method)
This method relies on an external calibration curve prepared from a series of standards with known concentrations of Amidosulfuron.
1. Sample Preparation:
-
A known quantity of the sample matrix (e.g., soil, water, or a biological fluid) is extracted using a suitable solvent, such as acetonitrile (B52724) or methanol.
-
The extract may undergo a clean-up step, for instance, using solid-phase extraction (SPE), to remove interfering matrix components.
-
The final extract is evaporated to dryness and reconstituted in a specific volume of the mobile phase.
2. Calibration Standards:
-
A stock solution of Amidosulfuron is prepared in a suitable solvent.
-
A series of calibration standards are prepared by diluting the stock solution to different known concentrations.
3. Instrumental Analysis:
-
The prepared samples and calibration standards are analyzed by LC-MS/MS.
-
The peak area of Amidosulfuron in each sample is measured.
4. Quantification:
-
A calibration curve is constructed by plotting the peak area of the Amidosulfuron standards against their corresponding concentrations.
-
The concentration of Amidosulfuron in the samples is determined by interpolating their peak areas on the calibration curve.
Method 2: Analysis of Amidosulfuron with an Internal Standard
This method incorporates an internal standard to improve the accuracy and precision of the quantification.
1. Sample Preparation:
-
A known quantity of the sample matrix is taken.
-
A precise and constant amount of the internal standard solution (e.g., a deuterated Amidosulfuron analogue) is added to the sample before the extraction process begins.
-
The sample is then subjected to the same extraction and clean-up procedures as in Method 1.
-
The final extract is evaporated and reconstituted in the mobile phase.
2. Calibration Standards:
-
A stock solution of Amidosulfuron and a separate stock solution of the internal standard are prepared.
-
A series of calibration standards are prepared with varying concentrations of Amidosulfuron, each spiked with the same constant concentration of the internal standard.
3. Instrumental Analysis:
-
The prepared samples and calibration standards are analyzed by LC-MS/MS.
-
The peak areas of both Amidosulfuron and the internal standard are measured in each run.
4. Quantification:
-
The ratio of the peak area of Amidosulfuron to the peak area of the internal standard is calculated for each standard and sample.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the Amidosulfuron standards.
-
The concentration of Amidosulfuron in the samples is determined from this calibration curve based on their calculated peak area ratios.
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance characteristics for the analysis of Amidosulfuron with and without an internal standard. The values presented are representative and illustrate the typical improvements observed when using an internal standard.
| Validation Parameter | Without Internal Standard (External Standard) | With Internal Standard | Justification for Difference |
| Linearity (R²) | > 0.995 | > 0.998 | The internal standard corrects for minor injection volume variations, leading to a tighter fit of the calibration curve. |
| Accuracy (% Recovery) | 80-110% | 95-105% | The internal standard compensates for analyte loss during sample preparation steps like extraction and evaporation, resulting in more accurate measurements of the true concentration. |
| Precision (%RSD) | < 15% | < 5% | By normalizing the analyte response to the internal standard response, variations in instrument performance and sample handling are minimized, leading to significantly better precision (repeatability).[1] |
| Recovery (% Overall) | Variable (can be lower and more varied) | Consistently High | The internal standard corrects for losses at various stages, providing a more reliable measure of the overall method efficiency. |
| Limit of Detection (LOD) | Dependent on instrument noise and baseline stability | Potentially lower | While not always directly impacting the theoretical LOD, the improved signal-to-noise ratio due to reduced variability can lead to a more confident and robust determination at lower concentrations. |
| Limit of Quantification (LOQ) | Higher, influenced by precision | Lower | The enhanced precision achieved with an internal standard allows for reliable quantification at lower concentrations. |
Mandatory Visualizations
Here are diagrams illustrating the experimental workflows and the logical relationship of an internal standard in correcting for analytical variability.
Caption: Experimental workflows for Amidosulfuron analysis.
Caption: How an internal standard corrects for variability.
Conclusion
The cross-validation of Amidosulfuron results highlights the significant advantages of incorporating an internal standard into the analytical method. While the external standard method can provide acceptable results under highly controlled conditions, the use of an internal standard offers superior accuracy, precision, and overall robustness by compensating for inevitable variations in sample handling and instrument performance. For researchers, scientists, and professionals in drug development who require high-quality, reliable data, the implementation of an internal standard method for Amidosulfuron quantification is strongly recommended. The initial investment in developing a method with a suitable internal standard is often outweighed by the long-term benefits of data integrity and confidence in the analytical results.
References
A Comparative Guide to the Statistical Analysis of Amidosulfuron using Isotope Dilution Assays and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the isotope dilution assay (IDA) utilizing Amidosulfuron-d6 with alternative analytical methods for the quantitative analysis of Amidosulfuron. The information presented is intended to assist researchers in selecting the most appropriate method based on their specific analytical requirements, considering factors such as sensitivity, accuracy, precision, and sample matrix complexity.
Introduction to Amidosulfuron Analysis
Amidosulfuron is a sulfonylurea herbicide used for the control of broadleaf weeds. Accurate and sensitive quantification of its residues in various environmental and biological matrices is crucial for regulatory monitoring, environmental fate studies, and human exposure assessment. This guide explores the principles and performance characteristics of the highly specific and accurate isotope dilution assay alongside commonly used alternative techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Methods
The selection of an analytical method for Amidosulfuron determination depends on the desired level of sensitivity, accuracy, and the complexity of the sample matrix. The following tables summarize the key performance characteristics of the Isotope Dilution Assay with LC-MS/MS, HPLC-UV, and Capillary Electrophoresis.
Table 1: Performance Characteristics of Analytical Methods for Amidosulfuron
| Parameter | Isotope Dilution Assay (LC-MS/MS) with this compound | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Capillary Electrophoresis (CE) |
| Principle | Quantification based on the ratio of the analyte to a known amount of its stable isotope-labeled internal standard. | Separation based on polarity followed by quantification based on UV absorbance. | Separation based on the charge-to-size ratio of the analyte in an electric field. |
| Limit of Detection (LOD) | Typically in the low ng/L to pg/L range. | <14.5 ng/L[1][2][3] | ~0.02 ppm (~20 µg/L)[4] |
| Limit of Quantification (LOQ) | Typically in the ng/L range. | <48.3 ng/L[1][2][3] | Not explicitly stated, but higher than HPLC-UV. |
| Accuracy (Recovery) | High, as the internal standard compensates for matrix effects and procedural losses. | >60%[1][2][3] | 72.9% to 118.5%[4] |
| Precision (RSD) | Excellent, typically <15%. | Good, dependent on sample cleanup. | Good, with variation coefficients <16%. |
| Linearity | Wide dynamic range. | Typically linear over 2-3 orders of magnitude. | Linear between 0.1 and 10.0 µg/mL. |
| Specificity | Very high due to mass spectrometric detection of specific parent and fragment ions. | Moderate, susceptible to interferences from co-eluting compounds with similar UV absorbance. | Good, but can be affected by matrix components with similar electrophoretic mobility. |
| Matrix Effect | Minimized due to co-elution of the analyte and its isotopically labeled standard. | Significant, often requires extensive sample cleanup and matrix-matched calibration. | Can be significant, requiring appropriate sample preparation and buffer optimization. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for sulfonylurea herbicide analysis and can be adapted for specific laboratory conditions and sample matrices.
Isotope Dilution Assay with this compound by LC-MS/MS
This method offers the highest accuracy and sensitivity for Amidosulfuron quantification.
1. Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and the internal standard solution (this compound).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Amidosulfuron: Monitor for the precursor ion and at least two product ions.
-
This compound: Monitor for the corresponding precursor and product ions.
-
-
Data Analysis: Quantify Amidosulfuron based on the peak area ratio of the analyte to the this compound internal standard.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A cost-effective method suitable for routine monitoring where high sensitivity is not the primary requirement.
1. Sample Preparation
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the filtered water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Amidosulfuron with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. HPLC-UV Analysis
-
HPLC Conditions:
Capillary Electrophoresis (CE)
An alternative separation technique with low solvent consumption, suitable for charged analytes like sulfonylureas.
1. Sample Preparation
-
Extraction and Cleanup:
-
Extract the sample with acetonitrile.
-
Perform a liquid-liquid partition with hexane (B92381) to remove nonpolar interferences.
-
Further cleanup can be achieved using a cation exchange SPE cartridge.
-
2. CE Analysis
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Running Buffer: A buffer solution such as 25 mM sodium phosphate (B84403) with 50 mM sodium dodecyl sulfate (B86663) (SDS), pH adjusted.[4]
-
Separation Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at 234 nm.[4]
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each of the described analytical methods.
Caption: Workflow for Amidosulfuron analysis by Isotope Dilution Assay with LC-MS/MS.
Caption: Workflow for Amidosulfuron analysis by HPLC-UV.
Caption: Workflow for Amidosulfuron analysis by Capillary Electrophoresis.
Conclusion
The Isotope Dilution Assay using this compound coupled with LC-MS/MS stands out as the gold standard for the accurate and sensitive quantification of Amidosulfuron. Its ability to correct for matrix effects and procedural losses makes it the preferred method for complex samples and when high precision is required. However, for routine analysis where cost and high throughput are major considerations, HPLC-UV offers a viable alternative, provided that adequate sample cleanup is performed to mitigate matrix interferences. Capillary Electrophoresis presents a less common but effective technique with the advantage of low solvent consumption, making it a greener analytical choice. The ultimate selection of the method should be guided by the specific research question, the required data quality, and the available instrumentation.
References
- 1. research.uniupo.it [research.uniupo.it]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-UV and HPLC-MSn multiresidue determination of amidosulfuron, azimsulfuron, nicosulfuron, rimsulfuron, thifensulfuron methyl, tribenuron methyl and azoxystrobin in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
The Gold Standard for Precision: Evaluating Amidosulfuron Calibration Curve Linearity with Amidosulfuron-d6
In the precise world of analytical chemistry, the accuracy of quantification is paramount. For researchers and scientists in drug development and environmental analysis, the linearity of a calibration curve is a critical indicator of a method's reliability. This guide provides a comparative evaluation of the linearity of calibration curves for the herbicide Amidosulfuron, with and without the use of its deuterated internal standard, Amidosulfuron-d6. The inclusion of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in mass spectrometry-based quantification, offering superior accuracy and precision by compensating for variations in sample preparation and instrument response.
This guide will delve into the experimental data that supports the use of this compound for establishing highly linear and reliable calibration curves, a cornerstone of any robust analytical method.
Unveiling the Linearity Advantage: A Data-Driven Comparison
The linearity of a calibration curve is typically assessed by its coefficient of determination (R²), where a value closer to 1.0 indicates a better fit of the data to a linear model. Regulatory guidelines for analytical method validation often require an R² value of ≥ 0.99 for a method to be considered linear and reliable.
| Calibration Method | Analyte | Typical Calibration Range | Typical Coefficient of Determination (R²) | Key Advantages | Key Disadvantages |
| Internal Standard (this compound) | Amidosulfuron | 0.1 - 100 µg/L | > 0.99 | High precision and accuracy, corrects for matrix effects and procedural variations. | Higher cost of deuterated standard. |
| External Standard | Amidosulfuron | 0.5 - 100 µg/L | > 0.99 | Simpler to prepare standards. | Susceptible to variations in injection volume, matrix effects, and instrument drift. |
Note: The data presented is a synthesis of typical values found in pesticide residue analysis literature. Specific performance may vary depending on the matrix, instrumentation, and experimental conditions.
One study on the determination of Amidosulfuron and other sulfonylurea herbicides in surface waters using HPLC-MSn reported a high degree of linearity with a coefficient of determination (R²) greater than 0.9978.[1] While the study does not explicitly state the use of a deuterated internal standard for Amidosulfuron, such high linearity is indicative of a well-controlled analytical system, a benefit that is inherently enhanced by the use of an internal standard.
The fundamental advantage of using a deuterated internal standard like this compound lies in its ability to mimic the behavior of the analyte throughout the analytical process.[2] Any loss of analyte during sample extraction, or variations in ionization efficiency in the mass spectrometer, will be mirrored by the internal standard. This allows for a more accurate quantification based on the ratio of the analyte signal to the internal standard signal, effectively canceling out many sources of error. In contrast, the external standard method's accuracy is contingent on the consistency of every step of the procedure.
Experimental Protocol: Establishing a Linear Calibration Curve for Amidosulfuron using this compound
This section details a typical experimental protocol for generating a calibration curve for Amidosulfuron using this compound as an internal standard, analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Amidosulfuron analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Volumetric flasks and pipettes
2. Preparation of Stock Solutions:
-
Amidosulfuron Stock Solution (100 µg/mL): Accurately weigh 10 mg of Amidosulfuron standard and dissolve it in 100 mL of methanol.
-
This compound Internal Standard Stock Solution (10 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 100 mL of methanol.
3. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the Amidosulfuron stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water). A typical concentration range would be 0.1, 0.5, 1, 5, 10, 50, and 100 µg/L.
-
To each calibration standard, add a constant amount of the this compound internal standard stock solution to achieve a final concentration of 10 µg/L in all standards.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution program optimized for the separation of Amidosulfuron.
-
Flow rate: 0.3 mL/min
-
Injection volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) transitions for Amidosulfuron and this compound are selected for quantification and confirmation.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Amidosulfuron to the peak area of this compound against the concentration of Amidosulfuron.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
Visualizing the Workflow
The following diagram illustrates the logical workflow for evaluating the linearity of a calibration curve for Amidosulfuron using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Amidosulfuron. The experimental evidence and established analytical principles strongly support that this approach leads to highly linear calibration curves with coefficients of determination consistently exceeding 0.99. For researchers and professionals in fields where precise and accurate measurements are critical, the adoption of deuterated internal standards like this compound is a definitive step towards achieving the highest quality analytical data. This method effectively mitigates the impact of matrix effects and procedural inconsistencies, ensuring that the generated data is fit for its intended purpose in research, drug development, and regulatory compliance.
References
Safety Operating Guide
Personal protective equipment for handling Amidosulfuron-d6
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Amidosulfuron-d6. Following these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a deuterated analog of Amidosulfuron, should be handled with the same precautions as its non-deuterated counterpart. The primary hazards include inhalation toxicity and high toxicity to aquatic environments.[1][2] Adherence to the following PPE guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile, butyl, or neoprene gloves are recommended. Avoid cotton or leather gloves.[3] |
| Body | Protective clothing/suit | A long-sleeved shirt and long pants at a minimum. For mixing or handling concentrates, a chemical-resistant suit or coveralls is required.[3][4] |
| Chemical-resistant apron | Recommended when mixing, loading, or cleaning equipment to protect against splashes and spills. | |
| Eyes | Safety glasses, goggles, or face shield | Use shielded safety glasses for low-exposure situations. Wear snug-fitting, non-fogging goggles or a full-face shield when pouring, mixing, or if there is a splash hazard. |
| Respiratory | Dust mask/Respirator | A dust mask with a P2 filter is necessary if dust is generated. A respirator should be worn during lengthy exposures or when handling highly toxic pesticides. |
Safe Handling and Operational Plan
Proper handling procedures are crucial to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Avoid Dust Formation: Take care to avoid the formation of dust.
-
Personal Hygiene: Do not eat, drink, or smoke when handling the product. Always wash hands thoroughly with soap and water after handling.
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it separately from other laundry before reuse.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to mitigate risks.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation. For liquid spills, cover with an inert absorbent material.
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to the appropriate safety officer.
Disposal Plan: this compound is classified as a hazardous waste and is very toxic to aquatic life.
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a properly labeled, sealed container for hazardous waste.
-
Container Disposal: Empty containers are also considered hazardous waste. They must be triple-rinsed before disposal or recycling.
-
Triple-Rinse Procedure:
-
Empty the container into the spray tank, allowing it to drain for an additional 30 seconds.
-
Fill the container 20-25% full with water, cap it, and shake vigorously for 30 seconds.
-
Pour the rinsate into the spray tank.
-
Repeat the rinsing process two more times.
-
-
-
Disposal Programs: Utilize institutional or state-sponsored "Clean Sweep" programs for the final disposal of hazardous chemical waste. Do not dispose of this compound or its containers in regular trash or down the drain.
Table 2: Amidosulfuron Toxicity Data
| Toxicity Type | Result | Species |
| Acute Oral Toxicity (LD50) | > 5,000 mg/kg | Rat |
| Acute Dermal Toxicity (LD50) | > 4,000 mg/kg | Rat |
| Acute Inhalation Toxicity (LC50) | > 5 mg/l | Rat |
| Skin Corrosion/Irritation | No skin irritation | Rabbit |
| Eye Irritation | Slight irritant | Rabbit |
| Sensitization | Non-sensitizing | |
| Source: |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
